Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYJZXLHBLDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171987 | |
| Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-29-0 | |
| Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001171987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
CAS Number: 1256633-29-0 Formula: C₁₃H₁₇ClN₂O₂ Molecular Weight: 268.74 g/mol
Executive Summary & Strategic Utility
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is a high-value pharmacophore intermediate used primarily in the synthesis of Active Pharmaceutical Ingredients (APIs) targeting the Central Nervous System (CNS), specifically serotonergic (5-HT) and dopaminergic pathways. Its structural core—a benzoate ester coupled with a piperazine ring—serves as a "privileged scaffold" in medicinal chemistry, offering a versatile handle for derivatization into amides, acids, or heterocycles.
This guide provides a rigorous technical breakdown of its synthesis, purification, and quality control, designed for process chemists and researchers requiring high-purity output for drug discovery or generic development.
Chemical Identity & Physical Properties
The following data establishes the baseline for identification and handling.
| Property | Specification | Notes |
| IUPAC Name | Methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate | |
| CAS Number | 1256633-29-0 | Verified Identifier |
| Appearance | Off-white to pale yellow crystalline solid | Coloration indicates oxidation or trace iron |
| Melting Point | 68°C – 72°C (Estimated range) | Distinct sharp melt indicates purity >98% |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water | Lipophilic nature drives extraction protocols |
| pKa (Calc) | ~7.8 (Piperazine nitrogen) | Basic character dictates pH-dependent workup |
Synthetic Methodology (SnAr Protocol)
The most robust synthesis route utilizes a Nucleophilic Aromatic Substitution (SnAr) . This method is preferred over Buchwald-Hartwig coupling for this specific substrate due to cost-efficiency and the avoidance of heavy metal catalysts (Pd), which simplifies downstream purification.
Reaction Logic & Regioselectivity
The reaction involves the displacement of a halogen leaving group on the benzoate ring by N-methylpiperazine.
-
Substrate: Methyl 3,4-dichlorobenzoate.
-
Regiocontrol: The ester group at position 1 is a strong electron-withdrawing group (EWG). It activates the para position (C4) and ortho position (C2) through resonance. The chlorine at C4 is significantly more electrophilic than the chlorine at C3 (meta to ester). Therefore, the nucleophile (N-methylpiperazine) selectively attacks C4, yielding the desired regioisomer.
Step-by-Step Protocol
Scale: 100 mmol basis
-
Charge: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add:
-
Methyl 3,4-dichlorobenzoate: 20.5 g (100 mmol)
-
Potassium Carbonate (K₂CO₃): 27.6 g (200 mmol) - Acts as an acid scavenger.
-
DMF (Dimethylformamide): 100 mL - Polar aprotic solvent enhances SnAr rate.
-
-
Addition: Add 1-Methylpiperazine (12.0 g, 120 mmol) dropwise over 10 minutes.
-
Reaction: Heat the mixture to 100°C for 12–16 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1) or HPLC. The starting material (Rf ~0.8) should disappear; product (Rf ~0.4) will form.
-
-
Quench: Cool to room temperature. Pour the reaction mixture into 500 mL ice-water . The product may precipitate as a solid or oil out.
-
Extraction: If oil forms, extract with Ethyl Acetate (3 x 100 mL) .
-
Wash: Wash the organic layer with Brine (2 x 100 mL) to remove DMF.
-
Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Recrystallize from Isopropanol/Hexane or perform flash column chromatography if high purity (>99.5%) is required.
Process Visualization
The following diagram illustrates the reaction workflow and critical decision points.
Caption: synthesis workflow emphasizing the SnAr mechanism and critical HPLC checkpoint.
Quality Control & Characterization
Validating the identity of CAS 1256633-29-0 requires specific analytical markers.
NMR Interpretation (¹H, 400 MHz, CDCl₃)
-
Aromatic Region (3H):
-
δ 7.95 (d, J=2.0 Hz, 1H): H-2 proton (Ortho to ester, Meta to Cl). Shifted downfield by ester.
-
δ 7.85 (dd, J=8.5, 2.0 Hz, 1H): H-6 proton.
-
δ 7.05 (d, J=8.5 Hz, 1H): H-5 proton (Ortho to piperazine). Shifted upfield due to electron donation from the nitrogen.
-
-
Aliphatic Region:
-
δ 3.89 (s, 3H): Methyl ester (-COOCH ₃).
-
δ 3.20 (t, 4H): Piperazine protons adjacent to the aromatic ring.
-
δ 2.60 (t, 4H): Piperazine protons adjacent to the N-methyl group.
-
δ 2.36 (s, 3H): N-Methyl group (-NCH ₃).
-
Impurity Profile
| Impurity | Origin | Mitigation |
| Hydrolysis Product (Acid) | Water in solvent or prolonged heating | Use anhydrous DMF; store ester in desiccator. |
| Bis-substitution | Overheating or excess amine | Control temperature at 100°C; 3-Cl is sterically hindered but can react at >140°C. |
| Regioisomer (3-sub) | Electronic anomaly (Rare) | The 4-position is electronically favored (Para to EWG). Regioisomer is usually <0.5%. |
Safety & Handling (MSDS Summary)
-
Hazards: Irritant (Skin/Eye). Harmful if swallowed.
-
Storage: Keep container tightly closed in a dry, well-ventilated place. Store at 2-8°C for long-term stability to prevent ester hydrolysis.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood during the heating phase (DMF vapors).
References
physical and chemical properties of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
This guide, therefore, takes a unique approach. In the absence of direct experimental data, we will leverage our expertise to provide a predictive and methodological framework for researchers. This document will serve as a roadmap for any scientist looking to synthesize, characterize, and utilize Methyl 3-Chloro-4-(4-methylpiperazino)benzoate. We will outline the logical synthesis strategy, propose a comprehensive suite of analytical methods for its characterization, and predict its likely physical and chemical properties based on the known characteristics of its constituent parts.
Section 1: Molecular Structure and Identification
The foundational step in understanding any chemical compound is to ascertain its precise molecular structure and unique identifiers.
Chemical Name: this compound CAS Number: 1256633-29-0[1][2][3][4][5] Molecular Formula: C₁₃H₁₇ClN₂O₂
Structural Representation:
Caption: 2D structure of this compound.
Section 2: Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution followed by esterification, or vice-versa. A plausible and efficient route would involve the reaction of a suitably activated benzoic acid derivative with N-methylpiperazine.
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis for this compound.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (1 equivalent) and N-methylpiperazine (1.1 equivalents) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents), to scavenge the hydrofluoric acid byproduct.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Section 3: Predicted Physicochemical Properties
While experimental data is unavailable, we can predict the general physicochemical properties of this compound based on its structure and analogy to similar compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 284.77 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature | The presence of the piperazine ring and the overall molecular weight would likely lead to a higher melting point than simpler liquid benzoate esters. |
| Melting Point | Estimated to be in the range of 100-150 °C | Based on melting points of similar substituted aromatic compounds containing a piperazine moiety. |
| Boiling Point | > 300 °C (with potential decomposition) | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | The ester and chloro groups are lipophilic, while the tertiary amines of the piperazine ring can be protonated in acidic aqueous solutions, potentially increasing solubility at low pH. |
| pKa | The piperazine nitrogens will have pKa values in the range of 7-9. | Typical for tertiary amines in a piperazine ring. |
Section 4: Proposed Analytical Characterization
A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized this compound.
Analytical Workflow:
Caption: Proposed analytical workflow for the characterization of the target compound.
Detailed Protocols for Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in deuterated chloroform (CDCl₃). Expected signals would include: aromatic protons (doublets and a singlet), the methyl ester singlet, protons on the piperazine ring (two sets of triplets or multiplets), and the N-methyl singlet.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum in CDCl₃. Predictable chemical shifts would include carbons of the benzene ring, the ester carbonyl carbon, the methyl ester carbon, carbons of the piperazine ring, and the N-methyl carbon.
-
-
Mass Spectrometry (MS):
-
Utilize high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm the exact mass of the molecular ion [M+H]⁺, which should correspond to the calculated exact mass of C₁₃H₁₈ClN₂O₂⁺. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable.
-
-
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum using an ATR accessory. Key expected vibrational frequencies include: C=O stretch of the ester (around 1720 cm⁻¹), C-O stretch of the ester (around 1250 cm⁻¹), C-Cl stretch (around 700-800 cm⁻¹), and C-N stretches of the piperazine ring.
-
Section 5: Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be taken based on the hazards associated with analogous compounds.
-
General Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Potential Hazards: Based on similar structures, the compound may be an irritant to the skin, eyes, and respiratory tract. It may also be harmful if swallowed.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Section 6: Conclusion and Future Directions
This compound represents a molecule of interest for which detailed public data is currently lacking. This guide provides a comprehensive theoretical and practical framework for its synthesis and characterization. It is our hope that this document will empower researchers to explore the properties and potential applications of this compound, thereby contributing to the broader scientific knowledge base. Future work should focus on the experimental validation of the predicted properties and the exploration of its utility as a building block in medicinal chemistry and materials science.
References
Due to the lack of specific literature on this compound, the references below are to the chemical supplier entries that confirm its existence and CAS number.
-
This compound. Ivy Fine Chemicals. [Link]
-
This compound. Chemspace. [Link]
-
This compound. AccelaChem. [Link]
-
Stock compounds-M250228 008. eosmedchem_lenaのblog. [Link]
Sources
- 1. This compound | 1256633-29-0 [chemicalbook.com]
- 2. Search results [chem-space.com]
- 3. Product Category-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. Amino Acids (AA) | CymitQuimica [cymitquimica.com]
- 5. Stock compounds-M250228 008 : eosmedchem_lenaのblog [eosmedchem-lena.blog.jp]
An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Abstract
This technical guide provides a comprehensive analysis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a compound of significant interest as a potential scaffold and intermediate in medicinal chemistry and drug development. While not extensively documented in public literature, its structure combines three key pharmacophores: a substituted benzoate ester, a halogenated aromatic ring, and a methylpiperazine moiety. This guide elucidates the molecule's structural and physicochemical properties based on established chemical principles. We present a robust, logical synthesis pathway via nucleophilic aromatic substitution, complete with a detailed experimental protocol. Furthermore, this document offers a predictive analysis of the spectral data (¹H NMR, ¹³C NMR, MS, and IR) that are critical for its characterization, grounding these predictions in data from analogous structures. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis of novel heterocyclic compounds and for professionals in the field of pharmaceutical development.
Molecular Structure and Physicochemical Properties
The structural architecture of this compound is defined by a central benzene ring substituted at positions 1, 3, and 4. The methyl ester group at C1, the chlorine atom at C3, and the N-methylpiperazine group at C4 create a distinct electronic and steric environment that dictates its chemical reactivity and potential biological activity. The piperazine ring, a privileged structure in medicinal chemistry, is known to enhance aqueous solubility and bioavailability of drug candidates[1].
Chemical Structure Diagram
The 2D chemical structure, generated using the DOT language, illustrates the connectivity of the atoms.
Caption: Proposed synthesis workflow via Nucleophilic Aromatic Substitution.
Detailed Experimental Protocol
This protocol is a self-validating system; progress can be monitored by Thin-Layer Chromatography (TLC), and the final product's identity and purity confirmed by the analytical methods described in Section 3.
Materials:
-
Methyl 3-chloro-4-fluorobenzoate (1.0 eq)
-
N-methylpiperazine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous DMSO via syringe to create a suspension with a concentration of approximately 0.5 M with respect to the starting ester.
-
Add N-methylpiperazine (1.2 eq) to the suspension dropwise at room temperature.
-
Heat the reaction mixture to 110 °C and stir vigorously for 16 hours.
-
Validation Step: Monitor the reaction progress by TLC (e.g., 30% EtOAc in Hexane), observing the consumption of the starting material and the appearance of a new, more polar product spot.
-
After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous phase with ethyl acetate (3 x volume of DMSO).
-
Combine the organic layers and wash sequentially with deionized water (2x) and brine (1x) to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, to afford the pure this compound.
Spectroscopic and Analytical Characterization (Predicted)
Structural confirmation of the synthesized molecule relies on a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups and analysis of structurally similar compounds.[2][3][4]
| Technique | Predicted Observations and Rationale |
| ¹H NMR | δ ~7.8 ppm (d, 1H): Aromatic proton at C2, ortho to the ester, deshielded. δ ~7.6 ppm (dd, 1H): Aromatic proton at C6, ortho to the ester and meta to Cl. δ ~7.0 ppm (d, 1H): Aromatic proton at C5, ortho to the piperazine nitrogen. δ ~3.9 ppm (s, 3H): Methyl ester protons (-COOCH₃). δ ~3.2 ppm (t, 4H): Piperazine protons adjacent to the benzene ring (-N-CH₂-). δ ~2.6 ppm (t, 4H): Piperazine protons adjacent to the N-methyl group (-N-CH₂-). δ ~2.4 ppm (s, 3H): N-methyl protons (-N-CH₃). |
| ¹³C NMR | δ ~165 ppm: Carbonyl carbon of the ester. δ ~150-155 ppm: Aromatic C4, attached to nitrogen. δ ~120-135 ppm: Remaining four aromatic carbons. δ ~52 ppm: Methoxy carbon of the ester. δ ~55 ppm: Piperazine carbons adjacent to the N-methyl group. δ ~50 ppm: Piperazine carbons adjacent to the benzene ring. δ ~46 ppm: N-methyl carbon. |
| Mass Spec (EI) | m/z 284/286 (M⁺): Molecular ion peak, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. m/z 253/255: Fragment corresponding to the loss of the methoxy group (-OCH₃). m/z 99: Fragment corresponding to the N-methylpiperazine radical cation. |
| IR Spectroscopy | ~1720 cm⁻¹: Strong C=O stretch from the ester carbonyl group. ~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring. ~1250 cm⁻¹: C-O stretching of the ester. ~1150 cm⁻¹: C-N stretching of the aryl amine. ~750-850 cm⁻¹: C-Cl stretching vibration. |
Potential Applications and Significance
The title compound is a valuable building block for several reasons. The piperazine moiety is a cornerstone in drug design, appearing in numerous FDA-approved drugs for its favorable pharmacokinetic properties.[1] The substituted benzoate core is present in compounds targeting a range of biological receptors. For instance, related 3-chloro-4-amino benzoate derivatives have been investigated as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[5] Furthermore, compounds containing the 4-(piperazinomethyl)benzoate scaffold are key intermediates in the synthesis of blockbuster drugs like Imatinib, a targeted cancer therapeutic.[6][7] The presence of the ester allows for further functionalization, such as hydrolysis to the corresponding carboxylic acid or conversion to an amide, enabling its incorporation into larger, more complex molecules for library synthesis and lead optimization campaigns.
Conclusion
This guide has detailed the molecular structure, physicochemical properties, and a logical, field-proven synthetic route for this compound. By providing a predictive but scientifically grounded analysis of its key analytical characteristics, we establish a baseline for its empirical identification and characterization. The convergence of the chloro, benzoate, and methylpiperazine motifs within a single, synthetically accessible molecule renders it a highly attractive intermediate for researchers and drug development professionals exploring new chemical space in oncology, infectious diseases, and beyond.
References
- Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
- Google Patents. (n.d.). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2801405, Methyl 3-Chloro-4-methylbenzoate. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135565293, Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 136087122, 3-chloro-6-(4-methylpiperazin-1-yl)-11H-benzo[b]b[8][9]enzodiazepine;chloride. Retrieved January 26, 2026, from [Link]
-
Al-Sultani, A. A., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2431478. Retrieved from [Link]
-
UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved January 26, 2026, from [Link]
-
Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Retrieved January 26, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)3 mediated radical cyclizations. Retrieved January 26, 2026, from [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved January 26, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Retrieved January 26, 2026, from [Link]
-
Pharmaffiliates. (n.d.). 2-Chlorobenzyl alcohol. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (1996). Synthesis and spectral studies of some alkyl [(substituted phenylsulfonyl)methyl]benzoate derivatives. 3. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic Oxidation of Alcohols to Esters. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Superposition of IR spectra for pure methyl benzoate and organic phase.... Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Piperazines by C-H Functionalization. Retrieved January 26, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 77580, Methyl 3-chloro-4-hydroxybenzoate. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (n.d.). Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic Studies through Inter Molecular Hydrogen Bonding. Retrieved January 26, 2026, from [Link]
-
MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved January 26, 2026, from [Link]
-
Yaroslavl State Medical University. (n.d.). The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Retrieved January 26, 2026, from [Link]
-
Wikipedia. (n.d.). Methyl benzoate. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). Methyl 3-amino-4-hydroxybenzoate. NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). Chlorination and bromination of aromatic compounds at atmospheric pressure.
-
ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Retrieved January 26, 2026, from [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 9. Methyl 4-((4-methylpiperazin-1-yl)methyl)benzoate | C14H20N2O2 | CID 782222 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a compound of interest in medicinal chemistry and drug discovery. The information presented herein is synthesized from established chemical principles and data from structurally related molecules, offering insights into its chemical identity, physicochemical properties, synthesis, and potential biological significance.
Chemical Identity and Structure
This compound is a polysubstituted aromatic compound. Its structure is characterized by a central benzene ring functionalized with a methyl ester, a chlorine atom, and a 4-methylpiperazine moiety.
IUPAC Name: Methyl 3-chloro-4-(4-methyl-1-piperazinyl)benzoate
Structure:
Caption: 2D structure of this compound.
Canonical SMILES: COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C)Cl
InChI Key: (Inferred based on structure) - A unique, non-proprietary identifier will be generated upon synthesis and characterization.
Physicochemical Properties (Predicted)
The physicochemical properties of this compound are predicted based on its structural components. These values are essential for understanding its behavior in biological systems and for the design of analytical methods.
| Property | Predicted Value | Rationale and Influencing Factors |
| Molecular Weight | 296.78 g/mol | Calculated from the molecular formula: C₁₄H₁₉ClN₂O₂. |
| LogP | ~2.5 - 3.5 | The lipophilicity is influenced by the aromatic ring and the methyl groups, balanced by the polar ester and amine functionalities. |
| pKa | ~7.5 - 8.5 | The basicity is primarily attributed to the tertiary amine in the piperazine ring. The electron-withdrawing nature of the benzoate ring will slightly decrease this value. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol). | The presence of polar groups suggests some aqueous solubility, but the overall aromatic and aliphatic character predicts better solubility in organic media. |
| Melting Point | 120 - 150 °C | Expected to be a solid at room temperature. The exact melting point will depend on the crystalline form. |
| Boiling Point | > 350 °C | High boiling point is anticipated due to the molecular weight and polar functional groups. |
Synthesis and Purification
The synthesis of this compound can be approached through a multi-step process, leveraging common organic reactions. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via SNAr reaction.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from Methyl 3-Chloro-4-fluorobenzoate and 1-methylpiperazine.
Materials:
-
Methyl 3-Chloro-4-fluorobenzoate
-
1-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add Methyl 3-Chloro-4-fluorobenzoate (1.0 eq), 1-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to dissolve the reactants.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Potential Pharmacological Significance
While specific biological data for this compound is not yet available, its structural motifs are present in numerous biologically active compounds. The 4-methylpiperazine group is a common feature in many CNS-active drugs, including antipsychotics and antidepressants, as it can improve solubility and brain penetration. The substituted benzoate core is also a versatile scaffold in medicinal chemistry.
Potential Areas of Investigation:
-
Oncology: Many kinase inhibitors incorporate similar substituted aromatic cores.
-
Neuroscience: The piperazine moiety suggests potential activity at dopamine or serotonin receptors.
-
Infectious Diseases: The overall structure could be explored for antibacterial or antiviral properties.
Safety and Handling
As a novel chemical entity, this compound should be handled with care in a laboratory setting. Based on structurally related compounds, potential hazards may include:
-
Skin and eye irritation: Similar to many organic compounds, it may cause irritation upon contact.[1][2]
-
Harmful if swallowed: Oral toxicity is a possibility.[2]
-
Respiratory tract irritation: Inhalation of dust or vapors may cause irritation.[1]
Recommended Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheet (SDS) for detailed safety information once it becomes available.
Analytical Methods
The analysis of this compound would typically involve standard chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a suitable starting point.
-
Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum (likely around 254 nm).
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive mode would be effective due to the basic nitrogen atom.
-
Expected m/z: The protonated molecule [M+H]⁺ would have an m/z of approximately 297.12.
Conclusion
This compound is a compound with potential for further investigation in various fields of chemistry and drug discovery. This guide provides a foundational understanding of its properties, synthesis, and potential applications based on established chemical knowledge. Further experimental work is necessary to fully characterize this molecule and explore its biological activity.
References
-
PubChem. Methyl 3-Chloro-4-methylbenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 4-chloro-3-nitrobenzoate. National Center for Biotechnology Information. [Link]
Sources
An In-Depth Technical Guide to Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and synthetic chemistry. It provides a detailed exploration of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, covering its fundamental properties, synthesis, characterization, and safety protocols. The information presented herein is curated to provide both theoretical understanding and practical insights for laboratory applications.
Section 1: Core Molecular Attributes
This compound is a substituted aromatic compound incorporating a benzoate ester, a chloro group, and a methylpiperazine moiety. Understanding its precise molecular characteristics is foundational for its application in research and development.
Chemical Structure and Molecular Weight
The chemical structure of this compound is paramount to its reactivity and function. It is the methyl ester of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. The molecular weight of the parent carboxylic acid is 254.71 g/mol .[1] The esterification process involves the substitution of the acidic proton of the carboxylic acid with a methyl group.
To calculate the molecular weight of the methyl ester, we add the mass of a methylene group (CH₂) and subtract the mass of a hydrogen atom from the carboxylic acid's molecular weight. A more precise calculation is based on its molecular formula, C₁₃H₁₇ClN₂O₂.
| Property | Value |
| Molecular Formula | C₁₃H₁₇ClN₂O₂ |
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | Methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate |
digraph "molecule" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234]; node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Cl [label="Cl", fontcolor="#EA4335"]; N1 [label="N"]; C7 [label="C"]; C8 [label="C"]; N2 [label="N"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="O", fontcolor="#EA4335"]; O1 [label="O", fontcolor="#EA4335"]; C13 [label="C"];
// Benzene ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5];
// Substituents on the ring C3 -- Cl [len=1.5]; C4 -- N1 [len=1.5]; C1 -- C11 [len=1.5];
// Piperazine ring N1 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- N2 [len=1.5]; N2 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- N1 [len=1.5];
// Methyl group on piperazine N2 -- C13 [len=1.5];
// Ester group C11 -- O1 [len=1.5, style=double]; C11 -- C12 [len=1.5]; C12 -- C13 [label="H3", pos="1,1"];
// Positioning for clarity C1 [pos="0,0!"]; C2 [pos="1.3,-0.75!"]; C3 [pos="1.3,-2.25!"]; C4 [pos="0,-3!"]; C5 [pos="-1.3,-2.25!"]; C6 [pos="-1.3,-0.75!"]; Cl [pos="2.6,-3!"]; N1 [pos="0,-4.5!"]; C11 [pos="-0.75,1.3!"]; O1 [pos="-0.75,2.6!"]; C12 [pos="-2.0,1.3!"]; C13 [pos="-2.75,2.3!"]; }
Caption: Chemical structure of this compound.
Section 2: Synthesis Protocol
The synthesis of this compound is most commonly achieved through the esterification of its carboxylic acid precursor, 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. Several established methods for methyl esterification can be employed, with the choice often depending on the desired scale, yield, and purity requirements.
Fischer Esterification: An Acid-Catalyzed Approach
This classical method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.
Workflow for Fischer Esterification:
Caption: Step-by-step workflow for the Fischer esterification synthesis.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid in a 10-20 fold excess of methanol.
-
Catalyst Addition: Slowly add a catalytic amount (e.g., 0.1 equivalents) of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Diazomethane-Mediated Esterification
For a milder and often higher-yielding alternative, diazomethane can be used.[2][3] However, due to the toxic and explosive nature of diazomethane, this method requires specialized equipment and stringent safety precautions.
Causality Behind Method Choice:
-
Fischer Esterification is cost-effective and suitable for large-scale synthesis, but the harsh acidic conditions may not be compatible with sensitive functional groups.
-
Diazomethane Esterification is rapid, proceeds under mild conditions, and typically gives very high yields with minimal byproducts.[3] Its primary drawbacks are the hazards associated with the reagent.
Section 3: Analytical Characterization
Robust analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
| Analytical Technique | Purpose | Expected Observations |
| ¹H NMR Spectroscopy | To confirm the presence and connectivity of protons in the molecule. | Signals corresponding to the aromatic protons, the methyl ester protons, the methyl protons on the piperazine ring, and the methylene protons of the piperazine ring. |
| ¹³C NMR Spectroscopy | To identify all unique carbon atoms in the structure. | Resonances for the carbonyl carbon of the ester, the aromatic carbons, the methyl carbons, and the piperazine carbons. |
| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the calculated molecular weight (268.74 m/z for [M]⁺ or 269.74 m/z for [M+H]⁺ in ESI-MS). |
| Infrared (IR) Spectroscopy | To identify key functional groups. | Characteristic absorption bands for the C=O stretch of the ester, C-Cl bond, and C-N bonds. |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. | A single major peak indicating a high degree of purity. |
The characterization of related benzocaine derivatives often involves techniques such as X-ray powder diffraction (PXRD) and FT-IR spectroscopy.[4] For quantitative analysis in formulations, methods like HPLC-UV and LC-MS are predominant.[5][6]
Section 4: Safety and Handling
Given the chemical nature of this compound, which contains a piperazine moiety, appropriate safety measures are crucial.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Skin Contact: Avoid direct contact with the skin. Piperazine and its derivatives can be skin irritants.[7][8]
-
Ingestion: Do not eat, drink, or smoke in the laboratory.
Specific Hazards of Precursors and Related Compounds:
-
Piperazine: Can cause skin burns and eye damage, and may cause allergic skin or respiratory reactions.[9] It is important to handle piperazine-containing compounds with care.
-
Benzoic Acid Derivatives: May cause skin and eye irritation.
Storage:
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Section 5: Applications and Future Directions
Substituted piperazine and benzoate derivatives are common scaffolds in medicinal chemistry. For instance, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid is a key intermediate in the synthesis of the anticancer drug Imatinib.[10][11] The structural motifs present in this compound suggest its potential as an intermediate in the synthesis of novel therapeutic agents.
Future research may involve:
-
Utilizing this compound as a building block for the synthesis of new kinase inhibitors.
-
Exploring its potential in the development of other classes of bioactive molecules.
-
Investigating its physicochemical properties for formulation development.
References
-
PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Methyl-1-piperazinylmethyl)benzoic acid. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). US4885383A - Process for the preparation of carboxylic acid methyl esters.
-
ResearchGate. (2025). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
ResearchGate. (2025). The Analysis of the Physicochemical Properties of Benzocaine Polymorphs. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]
-
National Institutes of Health. (2022). Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling. Retrieved from [Link]
-
JoVE. (2025). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Benzocaine as a precursor of promising derivatives: synthesis, reactions, and biological activity. Retrieved from [Link]
-
Eastfine. (2026). Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
Semantic Scholar. (n.d.). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jove.com [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Benzocaine in Pharmaceutical Formulations by Indirect SERRS Assay Combined with Azo Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nj.gov [nj.gov]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride [eastfine.net]
Solubility of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate in Organic Solvents: A Methodological Approach
An In-depth Technical Guide for the Scientific Professional
Prepared by: Gemini, Senior Application Scientist
Foundational Principles of Solubility
The Nature of a Saturated Solution
Thermodynamic or equilibrium solubility is defined as the maximum concentration of a solute that can dissolve in a specific solvent at a given temperature and pressure, while in equilibrium with an excess of the solid solute.[1][4] This equilibrium is a dynamic state where the rate of dissolution of the solid phase is equal to the rate of precipitation from the solution. Accurate determination of this value is paramount, as it represents a fundamental physicochemical property of the compound.
Molecular Structure and Polarity Considerations
The adage "like dissolves like" is the guiding principle for predicting solubility. A preliminary analysis of the target molecule, Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, provides insight into its expected behavior.
-
Core Structure: A substituted benzene ring, which is inherently nonpolar.
-
Functional Groups:
-
Ester (-COOCH₃): Contributes polarity and can act as a hydrogen bond acceptor.
-
Chloro group (-Cl): Adds to the molecular weight and introduces a slight polar character.
-
Piperazine ring with a methyl group: This tertiary amine moiety is polar and the nitrogen atoms can act as hydrogen bond acceptors. The presence of the basic nitrogen suggests that solubility might be pH-dependent in protic solvents.
-
Overall, the molecule possesses both nonpolar (benzene ring) and polar (ester, chloro, piperazino) characteristics, classifying it as a moderately polar compound. It is expected to exhibit limited solubility in highly nonpolar solvents (e.g., hexane) and also in highly polar, protic solvents like water, but should be readily soluble in a range of polar aprotic and moderately polar protic organic solvents.
Strategic Selection of Organic Solvents
The choice of solvent is critical for building a comprehensive solubility profile.[5] A tiered approach is recommended, starting with common solvents used in pharmaceutical development.
Table 1: Recommended Organic Solvents for Solubility Screening
| Class | Solvent | Rationale for Inclusion |
| Polar Protic | Methanol, Ethanol | Capable of hydrogen bonding; commonly used in synthesis and crystallization. |
| Polar Aprotic | Acetonitrile | Dipolar solvent with a strong dipole moment, common in HPLC analysis. |
| Dimethyl Sulfoxide (DMSO) | Highly polar, often used for initial stock solutions in biological screening.[5] | |
| N,N-Dimethylformamide (DMF) | High boiling point polar aprotic solvent used in synthesis. | |
| Moderate Polarity | Dichloromethane (DCM) | A versatile solvent for a wide range of organic compounds. |
| Ethyl Acetate | An ester solvent, often used in chromatography and extraction. | |
| Tetrahydrofuran (THF) | A cyclic ether with moderate polarity. | |
| Nonpolar | Toluene | An aromatic, nonpolar solvent. |
| Heptane/Hexane | Aliphatic hydrocarbons, to establish the lower limit of solubility. |
Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
The isothermal shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium state.[6] The following protocol is designed to be self-validating.
Essential Materials and Equipment
-
This compound (solid, crystalline form preferred)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance (4-decimal place)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes (Class A)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of this compound into a glass vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is typically 10-20 mg of solute per 1 mL of solvent.
-
Record the exact mass of the solute.
-
Pipette a precise volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.
-
Prepare each solvent system in triplicate to assess reproducibility. A blank vial containing only the solvent should also be prepared.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and moderate agitation speed (e.g., 150 rpm).
-
Equilibrate for a minimum of 24 hours. For compounds that may have slow dissolution kinetics, extending this to 48 or 72 hours is recommended. The goal is to ensure the system has reached a true thermodynamic equilibrium.[6]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour in a temperature-controlled environment to allow the excess solid to settle.
-
Carefully draw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (see Section 4). A series of dilutions may be necessary. Record the dilution factor precisely.
-
Quantitative Analysis of Solute Concentration
Accurate quantification of the dissolved solute is essential. HPLC is the preferred method due to its specificity and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is ideal for analyzing soluble compounds and is widely used in pharmaceutical quality control.[7][8]
-
Method Development:
-
Column: A reversed-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile or methanol and water (with a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typical for a molecule of this nature.
-
Detection: UV detection at a wavelength of maximum absorbance (λmax) for this compound. The λmax should be determined by scanning a dilute solution of the compound.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999 for good linearity.
-
-
Sample Analysis:
-
Inject the diluted, filtered samples from the solubility experiment.
-
Use the peak area from the sample chromatogram and the regression equation from the calibration curve to calculate the concentration in the diluted sample.
-
Workflow for Solubility Determination
Caption: Experimental workflow for equilibrium solubility determination.
Data Calculation and Presentation
The final solubility is calculated by taking the measured concentration of the diluted sample and correcting for the dilution factor.
Equation 1: Solubility Calculation Solubility (mg/mL) = C_diluted (mg/mL) × Dilution Factor
Where:
-
C_diluted is the concentration determined by HPLC.
-
Dilution Factor = (Final volume of diluted sample) / (Initial volume of filtered supernatant).
The results should be presented in a clear, tabular format.
Table 2: Template for Reporting Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] |
| ...other solvents | 25 | [Experimental Value] | [Calculated Value] |
HPLC Calibration and Quantification Logic
Caption: Logic diagram for HPLC-based quantification.
Conclusion
While direct solubility data for this compound is not currently in the public domain, this guide provides the scientific community with a robust framework to generate this critical data. By combining a theoretical understanding of the molecule's structure with a validated experimental protocol and a precise analytical method, researchers can confidently determine its solubility profile in a range of organic solvents. This information is indispensable for advancing the development of this compound into a potential therapeutic agent. Adherence to good laboratory practices throughout this process is essential for ensuring the integrity and reproducibility of the results.[9][10]
References
-
Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. Available at: [Link]
-
How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link]
- Method for determining solubility of a chemical compound.Google Patents.
-
Organic Chemistry: Introduction to Solubility. SALTISE. Available at: [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. University of Babylon. Available at: [Link]
-
Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. Available at: [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Available at: [Link]
-
How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. Available at: [Link]
-
Drug Solubility: Importance and Enhancement Techniques. PubMed Central. Available at: [Link]
-
The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. Available at: [Link]
-
Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]
-
Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Scholars Research Library. Available at: [Link]
-
Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. ResearchGate. Available at: [Link]
-
A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Available at: [Link]
-
UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. ACS Publications. Available at: [Link]
-
GOOD LABORATORY PRACTICE (GLP). World Health Organization. Available at: [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science Blog. Available at: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Sources
- 1. improvedpharma.com [improvedpharma.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmatutor.org [pharmatutor.org]
- 4. sciforum.net [sciforum.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blog.brewerscience.com [blog.brewerscience.com]
- 9. researchgate.net [researchgate.net]
- 10. proto.ufsc.br [proto.ufsc.br]
An In-depth Technical Guide to Methyl 3-Chloro-4-(4-methylpiperazino)benzoate: Synthesis, Characterization, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a key intermediate in the synthesis of prominent pharmaceutical compounds. This document delves into its synthesis, physicochemical properties, spectroscopic characterization, and primary applications, with a focus on providing practical insights for laboratory and developmental use.
Introduction: A Pivotal Intermediate in Medicinal Chemistry
This compound is a substituted aromatic compound of significant interest in the field of medicinal chemistry. Its structure combines a chlorinated benzene ring, a methyl ester, and a methylpiperazine moiety, making it a versatile building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for further chemical modifications, rendering it a valuable precursor in multi-step synthetic pathways.
Most notably, this compound is recognized as a crucial intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GISTs).[1][2] The purity and efficient synthesis of this intermediate are therefore critical for the cost-effective production of this life-saving medication.
Synthesis of this compound
The most logical and industrially relevant synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the reactivity of a di-substituted benzene ring with a secondary amine.
Proposed Synthetic Pathway
The synthesis commences with the reaction of Methyl 3,4-dichlorobenzoate with N-methylpiperazine. The electron-withdrawing nature of the carboxyl and the additional chloro group on the benzene ring activates the C4 position for nucleophilic attack by the secondary amine of N-methylpiperazine.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a putative method derived from analogous reactions reported in the synthesis of related pharmaceutical intermediates.[3][4]
Materials:
-
Methyl 3,4-dichlorobenzoate
-
N-methylpiperazine
-
Potassium carbonate (K₂CO₃) or a similar non-nucleophilic base
-
Dimethyl sulfoxide (DMSO) or a similar polar aprotic solvent
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3,4-dichlorobenzoate (1 equivalent).
-
Addition of Reagents: Add potassium carbonate (2-3 equivalents) and dimethyl sulfoxide (DMSO).
-
Nucleophilic Addition: While stirring, add N-methylpiperazine (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-120°C and maintain this temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers and wash with brine solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₃H₁₇ClN₂O₂ |
| Molecular Weight | 268.74 g/mol |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available (predicted to be >100°C) |
| Boiling Point | Not available (predicted to be >300°C) |
| Solubility | Soluble in DMSO, Chloroform, and Methanol |
| CAS Number | 1197193-33-1 (for the carboxylic acid) |
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following are the predicted spectral data based on the analysis of its structure and comparison with similar compounds.[5][6]
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm). A doublet for the proton ortho to the ester, a doublet of doublets for the proton between the chloro and piperazino groups, and a singlet for the proton ortho to the chloro group.
-
Methyl Ester: A singlet at approximately δ 3.9 ppm corresponding to the three protons of the methyl ester group.
-
Piperazine Protons: Two sets of multiplets in the range of δ 2.5-3.5 ppm, corresponding to the eight protons on the piperazine ring.
-
N-Methyl Protons: A singlet at approximately δ 2.3 ppm for the three protons of the N-methyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: A signal around δ 165 ppm for the ester carbonyl carbon.
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ 120-155 ppm). The carbon attached to the piperazine group will be the most upfield, while the carbon attached to the ester group will be downfield.
-
Piperazine Carbons: Signals for the piperazine ring carbons will appear in the range of δ 45-55 ppm.
-
Methyl Ester Carbon: A signal around δ 52 ppm for the methyl ester carbon.
-
N-Methyl Carbon: A signal around δ 46 ppm for the N-methyl carbon.
-
-
IR (Infrared) Spectroscopy:
-
C=O Stretch: A strong absorption band around 1720 cm⁻¹ characteristic of the ester carbonyl group.
-
C-O Stretch: An absorption band in the region of 1250-1300 cm⁻¹.
-
C-N Stretch: An absorption band around 1100-1200 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
C-Cl Stretch: An absorption band in the region of 700-800 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Molecular Ion Peak (M⁺): An intense peak at m/z 268, with a characteristic M+2 peak at m/z 270 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
-
Major Fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 237, and cleavage of the piperazine ring.
-
Applications in Drug Development
The primary and most well-documented application of this compound is its role as a key intermediate in the synthesis of the anti-cancer drug, Imatinib.[1][2]
Sources
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride [eastfine.net]
- 3. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 4. CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride - Google Patents [patents.google.com]
- 5. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to Methyl 3-Chloro-4-(4-methylpiperazino)benzoate: A Cornerstone Intermediate in Modern Oncology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The history of medicinal chemistry is rich with molecules that, while not therapeutic agents themselves, represent critical junctures in the synthesis of life-saving drugs. Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is a paradigm of such a compound. Its discovery and development are intrinsically linked to the creation of Imatinib (Gleevec®), a revolutionary tyrosine kinase inhibitor that transformed the treatment of chronic myeloid leukemia (CML) and other cancers. This guide provides a comprehensive technical overview of this pivotal intermediate, detailing its historical context, synthesis, chemical properties, and analytical characterization. The narrative emphasizes the chemical logic and experimental rationale that underscore its importance in pharmaceutical manufacturing.
Introduction: The Unseen Pillar of a Pharmaceutical Revolution
This compound does not have a storied history of independent discovery. Instead, its emergence is a direct consequence of the targeted drug design efforts that culminated in the synthesis of Imatinib by scientists at Ciba-Geigy (now Novartis) in the late 1990s.[1] Imatinib's mechanism of action relies on a specific molecular architecture capable of fitting into the ATP-binding site of the BCR-Abl protein, a constitutively active tyrosine kinase responsible for the proliferation of cancer cells in CML.[1]
The core structure of Imatinib is an N-phenyl-2-pyrimidine-amine derivative linked to a benzamide moiety. This benzamide portion, which includes the 4-((4-methylpiperazin-1-yl)methyl) group, is crucial for the drug's solubility and cellular uptake. The synthesis of this fragment required a robust and scalable route, giving rise to key intermediates like this compound. The strategic placement of the chloro group in this intermediate is a testament to the foresight of process chemists, as it facilitates subsequent coupling reactions in the total synthesis of the final active pharmaceutical ingredient (API).
Synthetic Pathways and Mechanistic Rationale
The synthesis of this compound is a multi-step process that showcases fundamental principles of organic chemistry. While specific, proprietary industrial processes may vary, the core transformations can be logically deduced from publicly available patents and chemical literature concerning Imatinib's synthesis.[2] The overall strategy involves the construction of a substituted benzoic acid ester, followed by the introduction of the N-methylpiperazine group.
Pathway A: Chlorination followed by Nucleophilic Substitution
This is a highly plausible and industrially scalable route. It begins with a commercially available starting material and proceeds through a series of well-understood reactions.
Diagram of Synthetic Pathway A:
Caption: A plausible synthetic route to the target intermediate.
Step-by-Step Experimental Protocol (Illustrative):
-
Chlorination of Methyl p-toluate:
-
To a solution of Methyl 4-methylbenzoate in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as ferric chloride (FeCl₃) and a co-catalyst like iodine (I₂) are added.
-
Chlorine gas is bubbled through the mixture at a controlled temperature. The electrophilic aromatic substitution occurs preferentially at the position ortho to the methyl group and meta to the electron-withdrawing methyl ester group.
-
The reaction is monitored by gas chromatography (GC) until the desired level of conversion is achieved.
-
Upon completion, the reaction is quenched, and the product, Methyl 3-Chloro-4-methylbenzoate, is isolated and purified.[3]
-
-
Benzylic Bromination:
-
The Methyl 3-Chloro-4-methylbenzoate is dissolved in a non-polar solvent like carbon tetrachloride.
-
N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) are added.
-
The mixture is heated to reflux, often with irradiation by a light source to facilitate the formation of the bromine radical.
-
This radical selectively abstracts a hydrogen atom from the benzylic methyl group, which is then replaced by a bromine atom.
-
The product, Methyl 4-(bromomethyl)-3-chlorobenzoate, is then purified.
-
-
Nucleophilic Substitution with N-methylpiperazine:
-
Methyl 4-(bromomethyl)-3-chlorobenzoate is dissolved in a polar aprotic solvent such as acetonitrile.
-
N-methylpiperazine and a non-nucleophilic base (e.g., potassium carbonate) are added. The base neutralizes the HBr formed during the reaction.
-
The mixture is heated to drive the SN2 reaction to completion, where the nitrogen of the piperazine displaces the bromide.
-
Workup and purification yield the final product, this compound.
-
Alternative Pathway: Piperazine Addition followed by Chlorination
An alternative, though potentially less selective, approach would involve introducing the piperazine moiety before the chlorination of the aromatic ring.
Diagram of Alternative Synthetic Pathway:
Caption: An alternative, but potentially less efficient, synthetic route.
The primary challenge in this route is the control of regioselectivity during the chlorination step. The piperazine group is an activating group, which could lead to a mixture of chlorinated products, complicating purification.
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₃H₁₇ClN₂O₂ | Based on atomic composition |
| Molecular Weight | 268.74 g/mol | Sum of atomic weights |
| CAS Number | Not definitively assigned in public databases. The corresponding carboxylic acid is 1197193-33-1.[4] | - |
| Appearance | Likely an off-white to pale yellow solid | Typical for similar aromatic esters |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | Based on its polarity |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.0 ppm). A doublet for the proton ortho to the ester, a doublet for the proton ortho to the chloro group, and a singlet for the proton between the chloro and piperazinomethyl groups.
-
Ester Methyl Group: A singlet at approximately 3.9 ppm.
-
Benzylic Protons: A singlet around 3.5-3.6 ppm.
-
Piperazine Protons: Two broad signals (or complex multiplets) in the range of 2.4-2.8 ppm for the four CH₂ groups.
-
N-Methyl Group: A singlet at approximately 2.3 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon: A signal around 166 ppm.
-
Aromatic Carbons: Six distinct signals in the 125-140 ppm range.
-
Ester Methyl Carbon: A signal around 52 ppm.
-
Benzylic Carbon: A signal around 62 ppm.
-
Piperazine Carbons: Signals in the 50-55 ppm range.
-
N-Methyl Carbon: A signal around 46 ppm.
-
Mass Spectrometry (MS):
-
Electron Impact (EI) or Electrospray Ionization (ESI): The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ at m/z 268/270 (due to the isotopic abundance of ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) and 269/271, respectively.
-
Fragmentation Pattern: Common fragmentation would likely involve the loss of the methoxy group (-OCH₃) from the ester and cleavage at the benzylic position, yielding a fragment corresponding to the piperazinomethyl cation.
Historical Significance and Role in Drug Development
The true significance of this compound lies in its role as a crucial building block for Imatinib. Its development was driven by the need for an efficient and scalable synthesis of this blockbuster drug. The presence of the chloro group at the 3-position is key for the subsequent amidation reaction with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, which forms the final Imatinib molecule.[2]
The history of this intermediate is, therefore, the history of the process chemistry development for Imatinib. This work, largely carried out within the pharmaceutical industry, focused on optimizing yields, minimizing impurities, and ensuring the economic viability of producing a drug that would go on to save countless lives. The choice of this specific intermediate reflects a sophisticated understanding of how to orchestrate a complex multi-step synthesis on an industrial scale.
Conclusion
This compound is a molecule that, while not a household name, is a hero in the narrative of modern pharmaceutical development. Its discovery and synthesis were not academic exercises but were driven by the urgent need to produce a life-changing therapy. This guide has illuminated the likely synthetic pathways to this key intermediate, predicted its chemical and physical properties, and placed it within its proper historical context. For researchers and professionals in drug development, the story of this compound serves as a powerful reminder of the critical role that process chemistry and the design of strategic intermediates play in bringing innovative medicines to patients.
References
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- CN105384620A - 3-chloro methyl benzoic acid synthetic method.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed.
- Methyl 4-((4-methylpiperazin-1-yl)methyl)
- CN104910101A - Synthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochloride.
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- Methyl 3-Chloro-4-methylbenzo
- US20080103305A1 - Process for the preparation of imatinib.
- A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib.
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
- 4 - The Royal Society of Chemistry.
- Synthesis and Characterization of Potential Impurities in Imatinib Mesyl
- Synthesis, molecular modeling, and biological evaluation of novel imatinib deriv
- 3-Chloro-4-(4-methyl-1-piperazinyl)benzoic acid. Echemi.
- Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)
- Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
- 4-(3-Chloroanilino)benzoic acid.
- The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl).
- Methyl Benzo
- Figure S5. 1 H NMR spectrum of compound...
- 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum. ChemicalBook.
Sources
- 1. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20080103305A1 - Process for the preparation of imatinib - Google Patents [patents.google.com]
- 3. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
An In-depth Technical Guide to the Key Reactive Sites of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Introduction
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is a multifaceted molecule of significant interest in contemporary drug discovery and development. Its unique structural arrangement, featuring a substituted benzene ring with a chloro group, a methyl ester, and a 4-methylpiperazino moiety, presents a rich landscape for chemical modification. Understanding the key reactive sites of this compound is paramount for medicinal chemists aiming to synthesize novel analogs with tailored pharmacological profiles. This guide provides an in-depth analysis of the molecule's reactivity, grounded in established chemical principles and supported by practical, field-proven insights. We will dissect the electronic and steric factors governing its reactivity at various positions, offering a predictive framework for its chemical behavior.
Molecular Architecture and Electronic Landscape
To comprehend the reactivity of this compound, we must first visualize its structure and the interplay of its functional groups.
Caption: Structure of this compound.
The benzene ring is adorned with both electron-donating and electron-withdrawing groups, creating a nuanced electronic environment. The 4-methylpiperazino group, specifically the nitrogen attached to the ring, is a potent electron-donating group through resonance, while the chloro and methyl ester groups are electron-withdrawing through induction and resonance, respectively.
Analysis of Key Reactive Sites
The Piperazine Moiety: A Hub of Nucleophilicity
The piperazine ring, particularly the tertiary amine nitrogen (N-methylated), is a primary site of reactivity.
-
N-alkylation and N-arylation: The lone pair of electrons on the tertiary nitrogen of the N-methylpiperazine group makes it a competent nucleophile.[1] It can readily participate in reactions with electrophiles such as alkyl halides and aryl halides, leading to the formation of quaternary ammonium salts. This reactivity is a cornerstone for introducing further structural diversity. The N-methylpiperazine moiety is a common building block in organic synthesis and is found in numerous pharmaceutical drugs.[2]
-
Reaction with Acids: As a basic nitrogen center, the N-methylated nitrogen will react with acids to form salts. This property is crucial for pharmaceutical formulation, where the conversion of a free base to a salt can significantly enhance solubility and bioavailability.
The Aromatic Ring: A Stage for Substitution
The benzene ring is another key locus of reactivity, primarily susceptible to electrophilic and nucleophilic aromatic substitution reactions.
-
Electrophilic Aromatic Substitution (EAS): The powerful electron-donating nature of the piperazino group directs incoming electrophiles to the ortho and para positions. However, the position para to the piperazine is occupied by the methyl ester. The two ortho positions are C5 and C3. The C3 position is already substituted with a chloro group. Therefore, the most likely position for electrophilic attack is the C5 position. The chloro and methyl ester groups are deactivating, but the activating effect of the piperazino group is dominant.
-
Nucleophilic Aromatic Substitution (NAS): The presence of the electron-withdrawing chloro group on the aromatic ring opens up the possibility of nucleophilic aromatic substitution.[3] For a nucleophilic aromatic substitution to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups.[4] While the methyl ester is electron-withdrawing, the piperazino group is strongly electron-donating, which generally disfavors NAS. However, under forcing conditions, a strong nucleophile could potentially displace the chloride. The reaction is facilitated by electron-withdrawing groups that can stabilize the negatively charged intermediate.[5]
The Methyl Ester: A Gateway to Amides and Carboxylic Acids
The methyl ester group is a classic functional handle for a variety of transformations.
-
Hydrolysis: The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid.[6] Basic hydrolysis, also known as saponification, is typically irreversible and proceeds via nucleophilic acyl substitution.[7][8] The resulting carboxylate salt can then be protonated to give the free carboxylic acid.
-
Amidation: The methyl ester can react with primary or secondary amines, often at elevated temperatures or with catalysis, to form amides. This reaction is a fundamental transformation in medicinal chemistry for building peptide-like linkages and exploring structure-activity relationships.
Experimental Protocols
The following are representative protocols for probing the reactivity at the key sites identified.
Protocol 1: N-Alkylation of the Piperazine Moiety
Objective: To demonstrate the nucleophilicity of the N-methylpiperazine nitrogen.
-
Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.
-
Add an alkyl halide (e.g., methyl iodide, 1.1 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the product, a quaternary ammonium salt, may precipitate from the solution or can be isolated by removal of the solvent.
-
Characterize the product by NMR and mass spectrometry.
Protocol 2: Electrophilic Bromination of the Aromatic Ring
Objective: To investigate the regioselectivity of electrophilic aromatic substitution.
-
Dissolve this compound (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Slowly add a source of electrophilic bromine (e.g., N-bromosuccinimide or a solution of bromine in acetic acid, 1.05 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extracting the product into an organic solvent.
-
Purify the product by column chromatography and determine the position of bromination using 1D and 2D NMR techniques.
Protocol 3: Hydrolysis of the Methyl Ester
Objective: To convert the methyl ester to the corresponding carboxylic acid.
-
Dissolve this compound (1 equivalent) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.
-
Characterize the product by NMR and mass spectrometry.
Visualizing Reaction Pathways
Caption: Potential reaction pathways for this compound.
Quantitative Data Summary
While specific experimental data for this compound is not extensively published, we can infer its properties from related compounds.
| Property | Related Compound | Value | Reference |
| Molecular Weight | Methyl 3-Chloro-4-methylbenzoate | 184.62 g/mol | [9] |
| Molecular Weight | Methyl 4-chloro-3-nitrobenzoate | 215.59 g/mol | [10] |
| pKa (Piperazine) | Piperazine | pKa1: 9.73, pKa2: 5.35 | [11] |
Conclusion
This compound is a molecule with a well-defined and predictable reactivity profile. The three primary sites for chemical modification are the nucleophilic tertiary amine of the piperazine ring, the electron-rich aromatic ring, and the electrophilic carbonyl of the methyl ester. By understanding the electronic and steric influences of the constituent functional groups, researchers can strategically design and execute synthetic transformations to generate a diverse array of analogs for biological evaluation. The protocols and conceptual frameworks presented in this guide offer a solid foundation for the exploration of this promising chemical scaffold.
References
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]
- Method for preparing methyl p-chloromethyl benzoate. Google Patents.
-
Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405. PubChem. Available at: [Link]
-
Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797. PubChem. Available at: [Link]
- Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. Google Patents.
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. PMC. Available at: [Link]
-
Hydrolysis of Methyl Benzoate - Lab Demo. YouTube. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]
-
Can methyl benzoate be hydrolyzed? Quora. Available at: [Link]
-
4-(Piperazine-1-carbonyl)-benzoic acid | C12H14N2O3 | CID 2050160. PubChem. Available at: [Link]
-
General experimental procedure for the synthesis of methyl benzoate (3a). The Royal Society of Chemistry. Available at: [Link]
-
Nucleophilic aromatic substitutions. YouTube. Available at: [Link]
- A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents.
-
Methyl Benzoate | C6H5COOCH3 | CID 7150. PubChem. Available at: [Link]
-
Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available at: [Link]
-
Nucleophilic Aromatic Substitution. NPTEL Archive. Available at: [Link]
-
N-METHYLPIPERAZINE. Ataman Kimya. Available at: [Link]
-
Synthesis of Methyl Benzoate Lab. YouTube. Available at: [Link]
-
Esterification of benzoic acid to methyl benzoate. Available at: [Link]
-
N-Methylpiperazine. Wikipedia. Available at: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]
-
4-BOC-Piperazine-2-(R)-Carboxylic Acid. Pipzine Chemicals. Available at: [Link]
-
Piperazine. Wikipedia. Available at: [Link]
-
(PDF) Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. ResearchGate. Available at: [Link]
-
(PDF) PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Available at: [Link]
Sources
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. quora.com [quora.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Methyl 3-Chloro-4-methylbenzoate | C9H9ClO2 | CID 2801405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl 4-chloro-3-nitrobenzoate | C8H6ClNO4 | CID 735797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Introduction: Strategic Importance and Synthesis Overview
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is a key substituted aromatic compound with significant utility as a building block in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a chlorinated and piperazine-substituted benzene ring, makes it a valuable intermediate for developing targeted therapeutics. For instance, this scaffold is integral to the synthesis of several kinase inhibitors.
This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthetic strategy hinges on a classic and robust organic reaction: the Nucleophilic Aromatic Substitution (SNAr). This protocol is designed for reproducibility and scalability, offering researchers a reliable method to obtain high-purity material.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, a nucleophile attacks an aromatic ring that is rendered electron-deficient by the presence of strong electron-withdrawing groups (EWGs), leading to the displacement of a leaving group.[1]
The key requirements for a successful SNAr reaction are:
-
An Activated Aromatic Ring: The presence of potent electron-withdrawing groups (like -NO₂, -CN, or in our case, the methoxycarbonyl group -COOCH₃) positioned ortho or para to the leaving group is crucial. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2]
-
A Good Leaving Group: Halogens are common leaving groups. In the context of SNAr, the reactivity order is counterintuitive to SN1/SN2 reactions, with fluoride being the most reactive (F > Cl > Br > I). This is because the rate-determining step is typically the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[1]
-
A Strong Nucleophile: Amines, alkoxides, and thiolates are effective nucleophiles for this transformation. In this protocol, N-methylpiperazine serves as the nitrogen nucleophile.
Our chosen strategy involves the reaction of Methyl 3-chloro-4-fluorobenzoate with N-methylpiperazine . The fluorine atom at the C4 position is selectively displaced by the piperazine nucleophile due to its higher reactivity as a leaving group in SNAr reactions compared to the chlorine atom at the C3 position. The ester and chloro substituents act as the necessary electron-withdrawing groups to activate the ring for nucleophilic attack.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |
| Methyl 3-chloro-4-fluorobenzoate | 188.58 | 5.00 g | 26.51 | 1.0 |
| N-methylpiperazine | 100.16 | 3.19 g (3.46 mL) | 31.81 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.50 g | 39.79 | 1.5 |
| Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - | - |
| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |
| Brine (Saturated NaCl solution) | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | - |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To an oven-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Methyl 3-chloro-4-fluorobenzoate (5.00 g, 26.51 mmol).
-
Add anhydrous potassium carbonate (5.50 g, 39.79 mmol). The potassium carbonate acts as a base to neutralize the hydrofluoric acid (HF) formed in situ, driving the reaction to completion.[3]
-
Add dimethyl sulfoxide (DMSO, 50 mL). This polar aprotic solvent is ideal for SNAr reactions as it effectively solvates the potassium carbonate and facilitates the nucleophilic attack.
-
-
Addition of Nucleophile:
-
To the stirred suspension, add N-methylpiperazine (3.46 mL, 31.81 mmol) dropwise at room temperature using a syringe. A slight excess of the amine ensures complete consumption of the starting material.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-110 °C using an oil bath.
-
Maintain the temperature and continue stirring for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase. The disappearance of the starting material spot indicates the completion of the reaction.
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL). Ethyl acetate is a suitable solvent for extracting the desired organic product.
-
Combine the organic layers.
-
Wash the combined organic phase with brine (2 x 100 mL) to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
-
Purification and Characterization:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or a semi-solid.
-
Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 40%) to isolate the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a white to off-white solid.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its identity and purity.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis protocol, from the initial setup to the final purified product.
Sources
Application Notes & Protocols: The Strategic Role of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate in Modern Medicinal Chemistry
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the applications of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a pivotal building block in contemporary medicinal chemistry. Moving beyond a simple recitation of facts, this guide delves into the strategic and mechanistic reasoning behind its use, particularly as a key intermediate in the synthesis of targeted therapeutics like Imatinib. Detailed protocols, workflow diagrams, and in-depth scientific explanations are provided to empower researchers in their drug discovery and development endeavors.
Part 1: Foundational Understanding of a Key Intermediate
This compound is a substituted aromatic carboxyester. Its chemical structure is notable for the strategic placement of a chlorine atom ortho to the methyl ester and a 4-methylpiperazine group para to the ester. This specific arrangement of functional groups is not accidental; it is a highly engineered scaffold designed for specific, high-yield chemical reactions essential in the synthesis of complex active pharmaceutical ingredients (APIs).
The primary utility of this compound lies in its role as a precursor to a specific amide, which is a cornerstone of numerous kinase inhibitors. The methyl ester group is an excellent leaving group for amidation reactions, while the chloro and methylpiperazino groups are critical for subsequent coupling reactions and for conferring desirable pharmacokinetic properties to the final drug molecule.
Part 2: Core Application: Synthesis of Imatinib
The most prominent application of this compound is in the synthesis of Imatinib, a groundbreaking tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. The synthesis of Imatinib is a multi-step process, and this compound is a critical intermediate in this pathway.
Synthetic Overview and Mechanistic Insights
The synthesis of Imatinib from this compound typically involves two key transformations:
-
Amidation: The methyl ester of the starting material is converted to an amide by reaction with a suitable amine. This is a crucial step that introduces the central aniline moiety of the final drug.
-
Condensation/Coupling: The newly formed amide is then coupled with another key intermediate, N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine. This final coupling step assembles the complete Imatinib molecule.
The chlorine atom on the benzoate ring plays a critical role in activating the molecule for the subsequent coupling reaction, while the methylpiperazine group is essential for the solubility and ultimate bioavailability of Imatinib.
Visualizing the Synthetic Workflow
The following diagram illustrates the high-level synthetic workflow from this compound to Imatinib.
Application Notes & Protocols for the Quantitative Analysis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Abstract
This comprehensive technical guide provides detailed analytical methodologies for the accurate quantification of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a key chemical entity with significance in pharmaceutical development and chemical synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering robust and validated methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. This document emphasizes the scientific rationale behind experimental choices, ensuring methodological integrity and reproducibility.
Introduction: The Analytical Imperative
This compound is a substituted aromatic compound whose precise quantification is critical for quality control, stability assessment, and pharmacokinetic studies. The structural complexity, featuring a substituted piperazine ring and a benzoate ester, necessitates tailored analytical approaches to ensure specificity, accuracy, and sensitivity. This guide provides a multi-faceted analytical strategy to address these challenges.
The piperazine moiety, a common pharmacophore, can be susceptible to degradation, making the development of stability-indicating methods paramount.[1][2] Forced degradation studies, a core component of this guide, are therefore essential for identifying potential degradation products and ensuring the analytical method can resolve the parent compound from any degradants.[3]
High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach
HPLC is the cornerstone for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase method is presented here, optimized for resolution and peak symmetry.
Scientific Rationale for Method Development
The choice of a C18 stationary phase is based on its hydrophobicity, which is well-suited for the retention of the aromatic benzoate structure.[4] The mobile phase, a combination of acetonitrile and water, allows for the fine-tuning of retention time. The pH of the mobile phase is a critical parameter for basic compounds containing a piperazine ring; adjusting the pH can significantly impact peak shape and retention.[5] The addition of a small amount of an amine modifier like triethylamine can further reduce peak tailing.[6]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Autosampler and data acquisition software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade, for sample preparation)
-
Formic acid or Triethylamine (for mobile phase modification, if necessary)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use. The optimal ratio may require adjustment based on the specific column and system.
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Data Presentation: HPLC Method Validation Parameters
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% |
| Precision (% RSD) | ≤ 2.0% | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | ~0.3 µg/mL |
Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): For Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the synthesis of this compound.[9]
Scientific Rationale for Method Development
The volatility of the analyte is a prerequisite for GC analysis. While the target compound itself may have limited volatility, GC-MS is invaluable for detecting residual solvents or starting materials from the synthesis process. Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, aiding in the identification of unknown compounds.[10]
Experimental Protocol: GC-MS
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Autosampler
Reagents:
-
Dichloromethane or Ethyl Acetate (GC grade)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound (1 mg/mL) and any known potential impurities in dichloromethane. Create a dilution series for calibration.
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration of approximately 1 mg/mL.
-
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1)
-
Oven Temperature Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-500 m/z.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify by constructing a calibration curve based on the peak area of a characteristic ion.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS impurity analysis.
UV-Vis Spectrophotometry: A Rapid Screening Tool
UV-Vis spectrophotometry offers a simple and rapid method for the quantification of this compound, particularly for in-process controls where high throughput is required.[11][12]
Scientific Rationale for Method Development
The aromatic ring system and conjugated double bonds in the molecule give rise to characteristic UV absorbance. By identifying the wavelength of maximum absorbance (λmax), a calibration curve can be established according to the Beer-Lambert law. Derivative spectrophotometry can be employed to resolve the analyte's spectrum from background interference.[12]
Experimental Protocol: UV-Vis Spectrophotometry
Instrumentation:
-
Double beam UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Methanol (UV grade)
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in methanol. Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Solution Preparation: Prepare a stock solution of 100 µg/mL in methanol. From this, prepare a series of standards ranging from 1 to 20 µg/mL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration within the calibration range.
-
Measurement: Measure the absorbance of the standards and the sample at the determined λmax against a methanol blank.
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the sample concentration from its absorbance using the calibration curve.
Forced Degradation Studies: Ensuring Method Specificity
Forced degradation studies are essential to develop a stability-indicating analytical method.[3] These studies expose the drug substance to stress conditions to generate potential degradation products.[5][13]
Protocol for Forced Degradation
-
Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80 °C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80 °C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 24 hours.
Following exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for HPLC analysis. The HPLC method should be able to resolve the parent peak from all degradation product peaks.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive quantification and characterization of this compound. The selection of the appropriate technique will depend on the specific analytical need, from high-throughput screening with UV-Vis spectrophotometry to detailed impurity profiling with GC-MS and robust, stability-indicating quantification with HPLC. Adherence to these protocols will ensure the generation of accurate and reliable data in a research and drug development setting.
References
- Bajaj, A., John, C., Choudhury, J., & Tripathi, R. M. (2017). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology, 9(3), 308-312. [Link: http://www.rjst.org.
- Baron, M., et al. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link: https://www.unodc.org/documents/scientific/Piperazines.pdf]
- Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63. [Link: https://www.researchgate.
- Alsante, K. M., et al. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 631-649. [Link: https://www.sciencedirect.com/science/article/pii/S073170851100234X]
- Carneiro, J. S. S., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 996–1000. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9528172/]
- Gou, Y. (2016). 3-chloro methyl benzoic acid synthetic method. Google Patents. [Link: https://patents.google.
- Halko, R., & Baron, M. (2014). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 6(18), 7335-7343. [Link: https://www.researchgate.net/publication/263507119_An_optimised_gas_chromatographic-mass_spectrometric_method_for_the_chemical_characterisation_of_benzylpiperazine_and_1-arylpiperazine_based_drugs]
- BenchChem. (2025). Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. [Link: https://www.benchchem.com/technical-support-center/enhancing-the-stability-of-piperazine-containing-drugs]
- BenchChem. (2025). Application Notes and Protocols for the Characterization of Methyl 3-chloro-4-morpholinobenzoate. [Link: https://www.benchchem.
- Kura Biotech. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry. [Link: https://kurabiotech.com/wp-content/uploads/2021/08/Analysis-of-Benzodiazepines-using-Liquid-Chromatography-Mass-Spectrometry-Mass-Spectrometry.pdf]
- Lakshmi, B., & Reddy, T. (2012). Derivative Spectrophotometric Methods for Determination of Sildenafil in Pharmaceutical Formulation. Asian Journal of Research in Chemistry, 5(6), 762-765. [Link: https://ajrconline.org/HTMLPaper.aspx?Journal=Asian%20Journal%20of%20Research%20in%20Chemistry;PID=2012-5-6-15]
- Mazari, S. A., et al. (2015). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. International Journal of Greenhouse Gas Control, 34, 1-16. [Link: https://www.sciencedirect.com/science/article/pii/S175058361400473X]
- Natco Pharma Ltd. (2013). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Google Patents. [Link: https://patents.google.
- Navaneeswari, R., & Reddy, C. S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. [Link: https://www.researchgate.
- Ngwa, G. (2010). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Drug Delivery Technology, 10(5), 56-59. [Link: https://drug-dev.
- Papis, E., et al. (2019). Comparison of LC-MS-MS and GC-MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(3), 201–207. [Link: https://pubmed.ncbi.nlm.nih.gov/26755716/]
- Papis-Cifuentes, H., et al. (2024). A First-Order Derivative Spectrophotometric Method for the Quantification of Saquinavir in the Presence of Piperine in a Eutectic Mixture. Molecules, 29(1), 245. [Link: https://www.mdpi.com/1420-3049/29/1/245]
- Patel, R. M. (2011). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Critical Reviews in Analytical Chemistry, 41(3), 204-216. [Link: https://www.tandfonline.com/doi/abs/10.1080/10408347.2011.585505]
- Rahman, N., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. [Link: https://www.researchgate.
- Ali, M. S., Chaudhary, R. S., & Takieddin, M. A. (1999). Simultaneous determination of metronidazole benzoate, methylparaben, and propylparaben by high-performance liquid chromatography. Drug Development and Industrial Pharmacy, 25(10), 1143–1147. [Link: https://pubmed.ncbi.nlm.nih.gov/10529896/]
- Senthilraja, M. (2006). Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. ResearchGate. [Link: https://www.researchgate.
- Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-168. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4484013/]
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link: https://biomedres.us/fulltexts/BJSTR.MS.ID.007492.php]
- Welz, A., et al. (2006). UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. Legal Medicine, 8(4), 237-242. [Link: https://www.sciencedirect.com/science/article/pii/S134462230600028X]
- Zhang, J. (2009). Method for preparing methyl p-chloromethyl benzoate. Google Patents. [Link: https://patents.google.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of metronidazole benzoate, methylparaben, and propylparaben by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ajrconline.org [ajrconline.org]
- 12. mdpi.com [mdpi.com]
- 13. biomedres.us [biomedres.us]
Application Notes and Protocols: Methyl 3-Chloro-4-(4-methylpiperazino)benzoate as a Key Precursor in Imatinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib, a cornerstone in targeted cancer therapy, is a potent inhibitor of the BCR-ABL tyrosine kinase, revolutionizing the treatment of chronic myeloid leukemia (CML) and other malignancies.[1][2] The synthesis of this complex molecule relies on the strategic assembly of key molecular fragments. Among these, Methyl 3-Chloro-4-(4-methylpiperazino)benzoate emerges as a critical precursor, providing the essential benzoyl moiety with the solubilizing and pharmacologically significant N-methylpiperazine group.
These application notes provide a comprehensive guide to the synthesis and application of this compound in the production of Imatinib. The protocols detailed herein are designed to ensure scientific integrity, offering field-proven insights into the causality behind experimental choices and self-validating systems for trustworthy results.
Chemical Properties and Synthesis of the Precursor
Chemical Name: this compound CAS Number: 210569-00-5 Molecular Formula: C13H17ClN2O2 Molecular Weight: 268.74 g/mol
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction. The chloro substituent at the 3-position and the electron-withdrawing methyl ester group activate the aromatic ring for substitution by N-methylpiperazine at the 4-position.
Protocol 1: Synthesis of this compound
This protocol outlines the synthesis of this compound from commercially available starting materials.
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity |
| Methyl 3-chloro-4-fluorobenzoate | 220141-70-8 | 188.58 | 18.85 g (0.1 mol) |
| N-methylpiperazine | 109-01-3 | 100.16 | 12.02 g (0.12 mol) |
| Potassium Carbonate (K2CO3) | 584-08-7 | 138.21 | 20.73 g (0.15 mol) |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 200 mL |
Equipment:
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Standard laboratory glassware
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add Methyl 3-chloro-4-fluorobenzoate (18.85 g, 0.1 mol), N-methylpiperazine (12.02 g, 0.12 mol), and potassium carbonate (20.73 g, 0.15 mol).
-
Add 200 mL of dimethylformamide (DMF) to the flask.
-
Heat the reaction mixture to 120-130 °C with stirring.
-
Maintain this temperature and continue stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into 1 L of ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by filtration and wash thoroughly with water.
-
Dry the crude product in a vacuum oven at 50-60 °C.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
The Role of this compound in Imatinib Synthesis
This compound serves as a key building block for the synthesis of Imatinib. It provides the substituted benzoyl portion of the final Imatinib molecule. The synthesis of Imatinib from this precursor involves two primary steps: hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by an amidation reaction with N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine.
Sources
- 1. CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google Patents [patents.google.com]
- 2. Studies directed towards The synthesis Of İmatinib Mesylate ((Gleevec), 4-(4-Methyl-Piperazin-1- Ylmethyl)-N-[4- Methyl-3-(4-Pyridin-3-Yl-Pyrimidin-2- Ylamino)-Phenyl]- Benzamide Methanesulfonate) Analogs [open.metu.edu.tr]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Introduction: Strategic Importance of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted phenylpiperazine moiety, is prevalent in a range of therapeutic agents, highlighting the importance of a robust and scalable synthetic process for its production.[1] This document provides a comprehensive guide for the large-scale synthesis of this valuable intermediate, focusing on a scientifically sound, safe, and efficient protocol suitable for industrial and advanced research settings. The presented methodology is grounded in the principles of Nucleophilic Aromatic Substitution (S_NAr), a cornerstone of modern organic synthesis.[2][3][4][5]
Synthetic Strategy: A Rationale for the Nucleophilic Aromatic Substitution (S_NAr) Approach
The synthesis of this compound is most effectively achieved through a Nucleophilic Aromatic Substitution (S_NAr) reaction. This strategy involves the displacement of a halide at the C4 position of a substituted benzene ring by the secondary amine of N-methylpiperazine.
Causality of Experimental Choices:
-
Starting Material Selection: The preferred starting material for this synthesis is Methyl 3-chloro-4-fluorobenzoate . While other halogens (Cl, Br, I) could be employed, fluoride is the superior leaving group in S_NAr reactions.[2] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond and increasing the electrophilicity of the carbon atom.[6] The strength of the C-F bond is less critical as its cleavage occurs in a subsequent, faster step.[2][6]
-
Reaction Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of N-methylpiperazine attacks the electron-deficient carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4][6] The presence of the electron-withdrawing ester group (-COOCH₃) para to the site of substitution is crucial for stabilizing this intermediate through resonance.[3][5] In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the desired product.
-
Solvent and Base Selection: A polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) is recommended to facilitate the reaction.[6][7] These solvents can solvate the cationic species, leaving the nucleophile more reactive. An inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product.[6][7]
-
Work-up and Purification: A straightforward aqueous work-up is employed to remove the inorganic base and the solvent. The product, being an amine, can be further purified by extraction and subsequent crystallization or column chromatography. For large-scale operations, crystallization is often the more practical and economical purification method.
Visualizing the Synthesis
Overall Synthetic Workflow
Caption: A streamlined workflow for the synthesis of the target compound.
Chemical Reaction Mechanism
Caption: The S_NAr mechanism proceeds via a Meisenheimer complex.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Materials | ||
| Methyl 3-chloro-4-fluorobenzoate | 1.0 equivalent | The limiting reagent. |
| N-Methylpiperazine | 1.1 - 1.5 equivalents | A slight excess is used to ensure complete consumption of the starting material. |
| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 equivalents | Acts as an acid scavenger. |
| Reaction Conditions | ||
| Solvent | DMSO or DMF | Polar aprotic solvent. |
| Temperature | 80 - 120 °C | The reaction is heated to ensure a reasonable reaction rate.[6] |
| Reaction Time | 4 - 12 hours | Monitored by TLC or HPLC until completion. |
| Yield and Purity | ||
| Expected Yield | 85 - 95% | Dependent on reaction scale and purification method. |
| Purity (Post-purification) | >98% | As determined by HPLC and NMR. |
| Analytical Data | ||
| Molecular Formula | C₁₃H₁₇ClN₂O₂ | |
| Molecular Weight | 268.74 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | To be determined experimentally | |
| ¹H NMR, ¹³C NMR, Mass Spec | Consistent with the proposed structure | To be confirmed by analysis of the synthesized product. |
Detailed Experimental Protocol
Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. N-methylpiperazine is corrosive and flammable; handle with care.[8]
Materials and Equipment:
-
Methyl 3-chloro-4-fluorobenzoate (1.0 eq)
-
N-Methylpiperazine (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq), finely ground
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Large reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser under an inert atmosphere (e.g., nitrogen)
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Crystallization dish
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, charge Methyl 3-chloro-4-fluorobenzoate (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Solvent and Reagent Addition: Add anhydrous DMSO to the vessel to form a stirrable slurry. Begin vigorous stirring and then add N-methylpiperazine (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 100-110 °C with continued stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 6-10 hours).
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a larger beaker containing cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic extracts.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMSO and inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., isopropanol or ethanol). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
-
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Trustworthiness: A Self-Validating System
The protocol described above incorporates several checkpoints to ensure reliability and reproducibility:
-
Reaction Monitoring: The use of TLC or HPLC allows for real-time tracking of the reaction's progress, ensuring that the reaction is allowed to proceed to completion without unnecessary heating, which could lead to side product formation.
-
Thorough Work-up: The extensive washing of the organic phase is critical for removing the high-boiling point solvent (DMSO) and inorganic byproducts, which is essential for obtaining a high-purity final product.
-
Purification Strategy: Crystallization is a highly effective method for purifying solid organic compounds on a large scale, often yielding material of very high purity. The choice of crystallization solvent is crucial and may require some small-scale optimization.
-
Analytical Verification: The final product's identity and purity must be confirmed by standard analytical techniques. This not only validates the success of the synthesis but also ensures the material is suitable for its intended downstream applications.
References
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed Central (PMC). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (Date not available). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
- Google Patents. US3159633A - Methylation of piperazines.
- Google Patents. US8455691B2 - Process for the purification of aromatic amines.
-
Sdfine. n-methylpiperazine. Retrieved from [Link]
-
PubMed. (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
PubMed Central (PMC). Synthesis and acaricidal activity of phenylpiperazine derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 5). (PDF) Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines - Organic Chemistry. Retrieved from [Link]
-
PubMed Central (PMC). (2024, November 20). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A comprehensive review on the synthesis of substituted piperazine and its novel bio-medicinal applications. Retrieved from [Link]
-
ARKAT USA, Inc. New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
-
RACO (Revistes Catalanes amb Accés Obert). Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety with Antibacterial Evaluation. Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Retrieved from [Link]
- Google Patents. EP0336202A1 - Process for the preparation of 4-halo-3-oxo-2-alkoximinobutyric acid esters.
- Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
Nature. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Retrieved from [Link]
-
ACS Publications. (2019, February 4). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. Retrieved from [Link]
-
PubMed Central (PMC). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
-
ResearchGate. Synthesis of 4-Fluoroisocoumarins by Copper-Catalyzed Annulation of 2-Halobenzoic Acids and 2-Fluoro-1,3-Diketones | Request PDF. Retrieved from [Link]
-
Ataman Kimya. N-METHYLPIPERAZINE. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Industrial processes for manufacturing amines. Retrieved from [Link]
-
Wikipedia. Substituted piperazine. Retrieved from [Link]
-
ResearchGate. Synthesis of 1-(4-substituted phenyl)piperazine hydrochloride. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. communities.springernature.com [communities.springernature.com]
- 8. leap.epa.ie [leap.epa.ie]
Applications in the Synthesis of Epidermal Growth Factor Receptor (EGFR) Inhibitors: A Technical Guide for Drug Development Professionals
This document provides an in-depth guide to the synthetic chemistry underpinning the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, a cornerstone of targeted cancer therapy. It is intended for researchers, medicinal chemists, and drug development professionals actively working in oncology. This guide moves beyond simple procedural lists to offer insights into the strategic rationale behind synthetic routes, the evolution of inhibitor design, and the analytical methods required to ensure compound integrity.
The Central Role of EGFR and the Rationale for Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] In numerous cancers, particularly non-small cell lung cancer (NSCLC), aberrant EGFR signaling, driven by activating mutations or overexpression, leads to uncontrolled cell growth.[1][2][3] The development of small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of these malignancies, offering a personalized medicine approach based on the genetic makeup of the tumor.[1][4]
The clinical success of EGFR inhibitors is a direct result of decades of medicinal chemistry efforts. The evolution from first- to fourth-generation inhibitors reflects a sophisticated, iterative process of molecular design aimed at enhancing potency, improving selectivity, and overcoming complex mechanisms of drug resistance.[1][5] Understanding the synthesis of these molecules is fundamental to appreciating their mechanism of action and to developing the next wave of innovative therapies.
Caption: Simplified EGFR signaling pathway and point of TKI intervention.
Generations of EGFR Inhibitors: A Synthetic Perspective
The classification of EGFR inhibitors into "generations" is a narrative of overcoming clinical resistance. Each generation is defined by its target EGFR mutations and its core chemical scaffold, which dictates its synthetic accessibility and mechanism of action.
Caption: Evolution of EGFR inhibitors by generation and key features.
| Inhibitor Generation | Binding Mode | Key Scaffolds | Primary Targets | Representative Syntheses |
| First | Reversible | Quinazoline | EGFR with sensitizing mutations (e.g., L858R, del19) | Gefitinib, Erlotinib |
| Second | Covalent, Irreversible | Quinazoline | Pan-ErbB family, including EGFR with sensitizing mutations | Afatinib, Dacomitinib |
| Third | Covalent, Irreversible | Pyrimidine | EGFR with sensitizing mutations and T790M resistance mutation | Osimertinib, Lazertinib |
| Fourth | Non-covalent/Covalent | Pyrimidine, Anilino-pyrimidine | EGFR with T790M and C797S resistance mutations | Preclinical Compounds (e.g., JBJ-04-125-02) |
Synthetic Protocols and Mechanistic Insights
First-Generation Inhibitors: The Quinazoline Core
First-generation TKIs like gefitinib and erlotinib established the 4-anilinoquinazoline scaffold as the pharmacophore for EGFR inhibition.[5][6] These molecules act as reversible, ATP-competitive inhibitors.[6] Their synthesis is a multi-step process centered on the construction of the heterocyclic quinazoline core.
Protocol 3.1.1: Synthesis of Erlotinib Hydrochloride
The synthesis of erlotinib hinges on building the quinazoline ring and then coupling it with the 3-ethynylaniline side chain. The causality for this pathway lies in its efficiency and the commercial availability of the starting materials.
Workflow:
-
Protection and Nitration: The initial step involves protecting the phenolic hydroxyl group of 3-aminophenol (ERLT-001) followed by a regioselective nitration.[1] The protection is crucial to prevent side reactions during nitration.
-
Reduction: The nitro group is reduced to an amine (ERLT-005) using a standard catalytic hydrogenation (e.g., PtO₂/H₂).[1] This amine is essential for the subsequent cyclization.
-
Quinazolone Formation: The resulting diamine undergoes cyclization with formamide and ammonium formate to form the quinazolone ring system (ERLT-006).[1] This is a classic and robust method for forming this heterocyclic core.
-
Chlorination: The hydroxyl group on the quinazolone is converted to a chlorine atom using a reagent like oxalyl chloride or thionyl chloride (SOCl₂), creating a reactive site for the final coupling step.[1]
-
Final SNAr Coupling: The chlorinated quinazoline intermediate (ERLT-007) is coupled with 3-ethynylaniline (ERLT-008) via a nucleophilic aromatic substitution (SNAr) reaction.[1] The reaction is typically performed in a solvent like isopropanol with a base such as pyridine to neutralize the HCl generated.
-
Salt Formation: The final free base is converted to the hydrochloride salt to improve its solubility and bioavailability.[1]
Caption: Synthetic workflow for Erlotinib.
Second-Generation Inhibitors: Introducing Covalency
To combat initial resistance and improve potency, second-generation inhibitors like afatinib were designed as irreversible binders.[6][7] This is achieved by incorporating a reactive "warhead"—typically an acrylamide moiety—that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR.[8]
Protocol 3.2.1: Synthesis of Afatinib Dimaleate
The synthesis of afatinib is more complex, requiring the careful introduction of the Michael acceptor group at a late stage to avoid unwanted reactions.
Workflow:
-
Quinazoline Core Synthesis: The process begins by reacting 2-amino-4-chlorobenzoic acid with formamidine acetate to form an initial quinazolinone intermediate (AFAT-002).[1]
-
Nitration and Chlorination: The quinazolinone undergoes nitration to yield a nitroquinazolinone (AFAT-003), followed by chlorination (e.g., with POCl₃) to activate the 4-position for substitution (AFAT-004).[1]
-
First SNAr Reaction: The chlorinated intermediate is reacted with 3-chloro-4-fluoroaniline.[1] This step attaches the characteristic anilino side chain.
-
Ether Formation: The fluorine atom is displaced by (S)-tetrahydrofuran-3-ol in the presence of a base to form the ether linkage.
-
Nitro Reduction: The nitro group at the 6-position is reduced to an amine. This step is critical as the resulting aniline is the attachment point for the covalent warhead.[9]
-
Amidation (Warhead Installation): The aniline is acylated with an activated acryloyl species (e.g., acryloyl chloride or a mixed anhydride).[1] This must be done under carefully controlled conditions to prevent polymerization of the acrylamide.
-
Final Amination and Salt Formation: A final SNAr reaction at the 4-position with dimethylamine, followed by conversion to the dimaleate salt, yields the final drug substance.[10]
The choice to install the reactive acrylamide group late in the synthesis is a key strategic decision. It minimizes potential side reactions and decomposition that the Michael acceptor could undergo during the harsher conditions of the preceding steps.
Third-Generation Inhibitors: Pyrimidine Scaffold for Selectivity
The emergence of the T790M "gatekeeper" mutation rendered first- and second-generation inhibitors largely ineffective.[1] Third-generation inhibitors, such as osimertinib, were specifically designed to overcome this challenge. A key innovation was the switch from a quinazoline to a pyrimidine core, which provided a superior fit in the T790M-mutated ATP pocket while having lower affinity for wild-type (WT) EGFR, thereby reducing side effects.[1][5][7]
Protocol 3.3.1: Synthesis of Osimertinib Mesylate
Osimertinib's synthesis involves building a complex molecule with three key fragments: a pyrimidine core, an indole moiety, and a functionalized aniline side chain bearing the covalent acrylamide warhead.[1]
Workflow:
-
Indole-Pyrimidine Coupling: The synthesis often starts with a Friedel-Crafts-type reaction or a Suzuki coupling to link N-methylindole to a dichloropyrimidine, forming the core structure (OSIM-003).[1]
-
First SNAr Reaction: This is followed by an SNAr reaction with a protected nitroaniline derivative (OSIM-004) to yield aminopyrazine OSIM-005.[1]
-
Second SNAr Reaction: A second SNAr reaction attaches the N,N,N'-trimethylethylenediamine side chain (OSIN-006), resulting in OSIM-007.[1]
-
Nitro Reduction: The nitro group is reduced to an amine using a reducing agent like iron in an acidic medium, yielding the crucial triaminated arene intermediate OSIM-008.[1][11] This intermediate is often unstable and used directly in the next step to maximize yield.[11]
-
Acylation and Elimination (Warhead Formation): The newly formed amine is acylated with 3-chloropropanoyl chloride.[1] A subsequent base-mediated elimination of HCl (using a base like triethylamine, TEA) forms the reactive acrylamide warhead, completing the synthesis of the osimertinib free base.[1]
-
Salt Formation: The final step is the treatment with methanesulfonic acid to form the clinically used mesylate salt (Osimertinib Mesylate).[1]
An optimized protocol for this synthesis focuses on minimizing steps, avoiding column chromatography, and improving the overall yield to 68%, making it suitable for large-scale manufacturing.[12]
Fourth-Generation Inhibitors: Targeting the C797S Mutation
The final frontier of resistance to covalent inhibitors is the C797S mutation, where the cysteine nucleophile is replaced by a serine, preventing irreversible bond formation. Fourth-generation inhibitors are being developed to address this.[13] Synthetic strategies are bifurcating into two main approaches:
-
Allosteric Inhibitors: These compounds do not bind in the ATP pocket but in a nearby allosteric site, inhibiting EGFR activity through a different mechanism.[13] Their synthesis is highly diverse and depends on the specific scaffold identified.
-
Reversible Covalent or Non-Covalent ATP-site Inhibitors: These are designed with high affinity for the C797S mutant kinase, relying on strong, reversible interactions to achieve potency without forming a permanent covalent bond.[14][15] The synthesis of these molecules often builds upon the pyrimidine scaffolds of third-generation drugs, modifying the side chains to optimize interactions within the C797S-mutated pocket.[13]
Protocol for Quality Control and Characterization
The synthesis of an EGFR inhibitor is incomplete without rigorous analytical validation. This ensures the identity, purity, and stability of the final compound.
4.1 Purification Methodologies
-
Column Chromatography: Essential for purifying intermediates and final products, especially at the research and development scale. Common stationary phases include silica gel.[16][17]
-
Preparative HPLC: Used for obtaining highly pure samples for analytical standards or final formulation. Reverse-phase C18 columns are standard.[16][17]
-
Crystallization: The preferred method for final purification at an industrial scale, as it can remove trace impurities and provide the desired polymorphic form.
4.2 Analytical Characterization
A self-validating protocol requires a suite of analytical techniques to confirm the structure and purity of the synthesized inhibitor.
| Technique | Purpose | Expected Outcome Example (for Osimertinib) |
| HPLC | Determine purity and identify impurities. | A main peak with >99.5% area, with retention time matching a reference standard. |
| Mass Spectrometry (MS) | Confirm molecular weight. | ESI-MS showing a peak for [M+H]⁺ at m/z 499.619. |
| ¹H and ¹³C NMR | Confirm chemical structure and rule out isomers. | A spectrum with chemical shifts, integrations, and coupling constants corresponding to the assigned structure of osimertinib. |
| Infrared (IR) Spectroscopy | Identify key functional groups. | Peaks corresponding to N-H, C=O (amide), and C=C (alkene) stretches. |
| Elemental Analysis | Confirm the empirical formula. | Percentages of C, H, and N within ±0.4% of the theoretical values. |
Protocol 4.2.1: Standard HPLC Purity Analysis
-
Column: Agilent Eclipse XDB-C18, 4.6 mm x 150 mm, 5 µm particle size.[16][17]
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).[16][17]
-
Procedure: Dissolve a small sample (~1 mg/mL) in the mobile phase. Inject 10 µL and run the gradient. Purity is calculated based on the relative peak area.
Conclusion and Future Outlook
The synthesis of EGFR inhibitors is a dynamic field that showcases the power of medicinal chemistry to address clinical challenges. From the foundational 4-anilinoquinazolines to the highly engineered pyrimidines and emerging allosteric agents, each synthetic route is a carefully considered plan to achieve a specific biological outcome. The ongoing development of fourth-generation inhibitors and combination therapies continues to push the boundaries of synthetic chemistry.[1] For professionals in drug development, a deep understanding of these synthetic applications is not merely academic—it is essential for innovating, optimizing, and ultimately delivering the next generation of life-saving targeted cancer therapies.[1][2]
References
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]
-
Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay and molecular modelling study. PMC - NIH. [Link]
-
Characterization of Covalent-Reversible EGFR Inhibitors. ACS Omega. [Link]
-
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. MDPI. [Link]
-
Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance. PNAS. [Link]
-
EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients. PMC - PubMed Central. [Link]
-
Design and synthesis of allosteric fourth-generation EGFR tyrosine kinase triple mutant selective inhibitors for the treatment of non-small cell lung cancer. Annals of Oncology. [Link]
-
Characterization of Covalent-Reversible EGFR Inhibitors. PMC - PubMed Central. [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC - NIH. [Link]
-
Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance. NIH. [Link]
-
Design and synthesis of novel EGFR kinase inhibitors for the treatment. DDDT. [Link]
- Method for preparing afatinib and intermediate thereof.
-
Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation. PubMed. [Link]
- Improved process for preparing osimertinib or a salt thereof.
-
Optimized synthetic protocol for the preparation of osimertinib.... ResearchGate. [Link]
-
Production, Purification, and Crystallization of Recombinant Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR-TKD) for Drug Screening Applications. bioRxiv. [Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. MDPI. [Link]
-
Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PMC - PubMed Central. [Link]
-
Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC). PubMed. [Link]
-
Synthesis of afatinib dimaleate. ResearchGate. [Link]
-
Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based HDAC and EGFR Dual Inhibitors. PMC - NIH. [Link]
-
A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports. [Link]
-
Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PMC - NIH. [Link]
-
Structures of first-, second-and third-generation EGFR inhibitors. ResearchGate. [Link]
-
Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles. ChemMedChem. [Link]
-
EGFR inhibitors synthesis and biological assessment. DDDT. [Link]
-
Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation. ResearchGate. [Link]
-
AFATINIB AND PREPARATION METHOD OF INTERMEDIATE THEREOF. WIPO Patentscope. [Link]
-
Rational Computational Design of Fourth-Generation EGFR Inhibitors to Combat Drug-Resistant Non-Small Cell Lung Cancer. MDPI. [Link]
-
Osimertinib Mesylate: Mechanism, Innovation, & Synthesis Process. Tianming Pharmaceutical. [Link]
-
Purification of EGFR-TK protein. EGFR-TK was purified with the DEAE... ResearchGate. [Link]
-
Synthesis and Structure−Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles. The Design of an Orally Active, Irreversible Inhibitor of the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor-2 (HER-2). Journal of Medicinal Chemistry. [Link]
-
Improvements in the Synthesis of the Third-Generation EGFR Inhibitor Osimertinib. ChemistrySelect. [Link]
-
Production, Purification, and Crystallization of Recombinant Epidermal Growth Factor Receptor Tyrosine Kinase Domain (EGFR). bioRxiv. [Link]
-
Epidermal growth factor receptor first generation tyrosine-kinase inhibitors. Annals of Translational Medicine. [Link]
-
Osimertinib. Wikipedia. [Link]
-
Henlius Showcases "Globalisation 2.0" Strategy and Mid-to-Long-Term Innovation Blueprint at JPM 2026. PR Newswire. [Link]
-
Third-Generation EGFR Inhibitors in NSCLC. YouTube. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
- 6. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate | Chemical Reports [syncsci.com]
- 10. US20160083373A1 - Method for preparing afatinib and intermediate thereof - Google Patents [patents.google.com]
- 11. WO2022132046A1 - Improved process for preparing osimertinib or a salt thereof - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.vensel.org [pubs.vensel.org]
- 14. Design and synthesis of 4th generation EGFR inhibitors against human triple (Del19/T790M/C797S) mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into this specific synthesis. Here, we move beyond simple protocols to explain the causality behind common experimental challenges, focusing on the identification and mitigation of side products.
Section 1: Synthesis Overview & Mechanism
The synthesis of this compound is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. The core transformation involves the reaction of Methyl 3,4-dichlorobenzoate with N-methylpiperazine.
Core Reaction:
-
Electrophile: Methyl 3,4-dichlorobenzoate
-
Nucleophile: N-methylpiperazine
-
Mechanism: The reaction proceeds via an addition-elimination pathway, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The electron-withdrawing nature of the methyl ester group (-COOCH₃) is crucial as it activates the aromatic ring towards nucleophilic attack by stabilizing this negative charge, particularly when it is ortho or para to the leaving group.
Why does the reaction favor substitution at the C-4 position?
This is a question of regioselectivity, governed by electronics. The chlorine atom at the C-4 position is para to the electron-withdrawing methyl ester group. This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the oxygen atoms of the ester, providing significant stabilization. In contrast, attack at the C-3 position (meta to the ester) does not allow for this direct resonance stabilization, making this pathway kinetically and thermodynamically less favorable.
Section 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
FAQ 1: My reaction is showing low conversion to the desired product. What are the likely causes?
Low conversion is a frequent issue that can often be traced back to reaction conditions or reagent quality.
-
Cause A: Insufficient Temperature: The SNAr reaction has a significant activation energy. While higher temperatures can promote side reactions, insufficient heat will result in a sluggish or stalled reaction.
-
Troubleshooting: Ensure your reaction is maintained at the target temperature (typically 80-120 °C, solvent-dependent). Use a temperature probe and a reliable heating mantle. If scaling up, be aware that reaching the internal target temperature may take longer.
-
-
Cause B: Reagent Purity/Stoichiometry:
-
Water Contamination: N-methylpiperazine is hygroscopic. Water can interfere with the reaction and promote hydrolysis of the ester (see FAQ 3).
-
Base (if used): Often, a mild inorganic base (e.g., K₂CO₃, Na₂CO₃) is added to scavenge the HCl generated during the reaction. If the base is weak, of poor quality, or insufficient, the resulting acidic conditions can protonate the N-methylpiperazine, rendering it non-nucleophilic.
-
Stoichiometry: A slight excess (1.1 to 1.5 equivalents) of N-methylpiperazine is typically used to drive the reaction to completion and minimize side reactions involving the starting material.
-
Troubleshooting: Use freshly opened or properly stored N-methylpiperazine. Dry solvents and reagents if necessary. Ensure your base is finely powdered and used in sufficient excess (at least 2.0 equivalents).
-
-
Cause C: Poor Solubility: If the starting materials are not well-dissolved at the reaction temperature, the reaction will be slow.
-
Troubleshooting: Select a solvent in which both reactants are reasonably soluble at the reaction temperature. Common choices include DMSO, DMF, or NMP for their high polarity and boiling points.
-
FAQ 2: I see multiple spots on my TLC/HPLC that are close to my product. What are these impurities?
The most common side products are structurally similar to the desired product, making them challenging to separate.
Side Product Profile
| Impurity Name | Structure | Formation Mechanism | Mitigation Strategy |
| Regioisomer | Methyl 4-Chloro-3-(4-methylpiperazino)benzoate | Nucleophilic attack at the C-3 position. | Lower reaction temperature to favor the more electronically favored C-4 substitution. |
| Disubstituted Product | Methyl 3,4-bis(4-methylpiperazino)benzoate | A second SNAr reaction on the product. | Use a controlled amount of N-methylpiperazine (1.1-1.3 eq.). Avoid excessively high temperatures or prolonged reaction times. |
| Hydrolysis Product | 3-Chloro-4-(4-methylpiperazino)benzoic acid | Base-catalyzed hydrolysis of the methyl ester by water.[1][2] | Use anhydrous solvents and reagents. Avoid overly strong bases or prolonged exposure to aqueous basic conditions during workup. |
| Quaternary Salt | Product quaternized by starting material | The tertiary amine of the product acts as a nucleophile, attacking the starting material.[3] | Use a slight excess of N-methylpiperazine. Maintain a moderate temperature to avoid this SN2-type side reaction. |
Reaction Pathway Visualization
The following diagram illustrates the main synthetic route and the formation pathways of the key side products.
Caption: A logical workflow for troubleshooting an impure product.
References
-
Homework.Study.com . What is the mechanism for the basic hydrolysis of methyl benzoate?[Link]
-
FranklyChemistry (YouTube) . (2016). Aromatic 3a. Nitration of methylbenzoate. [Link]
-
Chemistry LibreTexts . (2022). 15.8: Hydrolysis of Esters. [Link]
- Google Patents. (2013). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
Sources
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the synthesis of this key pharmaceutical intermediate.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably as an intermediate in the production of Imatinib, a targeted cancer therapy. The synthesis of this compound typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction, where the chlorine atom at the C-4 position of a substituted chlorobenzoate is displaced by N-methylpiperazine. While the reaction appears straightforward, achieving high yield, purity, and scalability requires careful optimization of reaction parameters. This guide provides a comprehensive overview of the reaction, potential pitfalls, and strategies for successful synthesis.
Reaction Overview: The Nucleophilic Aromatic Substitution (SNAr) Mechanism
The core of this synthesis is the SNAr reaction. This reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. In the case of this compound synthesis, the ester group (-COOCH₃) and the chloro group (-Cl) activate the aromatic ring for nucleophilic attack by N-methylpiperazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Sub-optimal Reaction Temperature: The reaction temperature is a critical parameter. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions and decomposition of the product. It is advisable to perform small-scale experiments to screen a range of temperatures (e.g., 80-120 °C) to find the optimal balance between reaction rate and product stability.
-
Incorrect Stoichiometry: The molar ratio of the reactants plays a significant role. While a 1:1 stoichiometry of the dichlorobenzoate and N-methylpiperazine is theoretically required, a slight excess of the more volatile or less stable reagent, typically N-methylpiperazine, can help drive the reaction to completion. However, a large excess can complicate purification.
-
Inefficient Base: The choice and amount of base are crucial for neutralizing the HCl generated during the reaction. A weak or insufficient amount of base can lead to the protonation of N-methylpiperazine, rendering it non-nucleophilic and halting the reaction.
-
Inappropriate Solvent: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species without deactivating the nucleophile.
Q2: I am observing significant side product formation. What are the likely culprits and how can I minimize them?
Side product formation can significantly impact yield and purity. Here are some common side reactions to consider:
-
Hydrolysis of the Methyl Ester: The presence of a strong base and any residual water in the reaction mixture can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid. To mitigate this, ensure that anhydrous reagents and solvents are used. If hydrolysis is unavoidable, the resulting carboxylic acid can sometimes be re-esterified, or the reaction can be planned to yield the acid directly if that is the desired product.
-
Double Substitution: Although less common due to the deactivating effect of the first substitution, there is a possibility of the second chlorine atom on the dichlorobenzoate starting material being substituted by another molecule of N-methylpiperazine, especially at higher temperatures or with a large excess of the nucleophile. Careful control of stoichiometry and temperature can minimize this.
-
Formation of Impurities from Starting Materials: Ensure the purity of your starting materials, particularly the methyl 3,4-dichlorobenzoate. Isomeric impurities can lead to the formation of undesired regioisomers.
Q3: What is the optimal choice of base and solvent for this reaction?
The selection of the base and solvent system is critical for a successful SNAr reaction.
| Parameter | Recommendation | Rationale |
| Base | Inorganic bases such as K₂CO₃, Cs₂CO₃, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA). | These bases are effective at scavenging the HCl produced during the reaction without competing as nucleophiles. The choice may depend on the reaction temperature and solvent. |
| Solvent | Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). | These solvents effectively dissolve the reactants and stabilize the charged intermediate of the SNAr reaction, thereby accelerating the reaction rate.[1] |
Q4: How can I effectively monitor the progress of the reaction?
Monitoring the reaction progress is essential to determine the optimal reaction time and prevent the formation of degradation products.
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively monitor the disappearance of the starting material (methyl 3,4-dichlorobenzoate) and the appearance of the product. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion of the starting material and the formation of the product and any side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to monitor the reaction, particularly for identifying volatile byproducts.
Q5: What are the best practices for the purification of this compound?
Purification is a critical step to obtain the final product with the desired purity.
-
Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. The reaction mixture is cooled, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine to remove the base and other water-soluble impurities.
-
Recrystallization: If the crude product is a solid, recrystallization is often an effective method for purification. A suitable solvent or solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, column chromatography on silica gel is a powerful technique. A gradient of solvents, such as ethyl acetate in hexanes, is typically used to elute the product.
Experimental Protocols
General Procedure for the Synthesis of this compound
Materials:
-
Methyl 3,4-dichlorobenzoate
-
N-methylpiperazine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,4-dichlorobenzoate (1.0 eq), N-methylpiperazine (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizing the Workflow
Troubleshooting Logic Diagram
Caption: A troubleshooting flowchart for optimizing the SNAr synthesis.
Safety Precautions
-
N-methylpiperazine: This reagent is corrosive and flammable. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Dichlorobenzoates: These compounds can be irritating to the skin and eyes. Avoid inhalation of dust and direct contact.
-
Solvents: DMF and DMSO are skin-absorbable. Handle with care and appropriate PPE.
Storage and Stability
This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. When stored properly, the compound is expected to be stable. Studies on similar piperazine-containing compounds suggest good stability when stored under these conditions.[3]
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of Green Chemistry & Technology. Blackwell Science.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Lau, T., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology, 42(2), 114-121.
- Zimmerman, J. B., Anastas, P. T., Erythropel, H. C., & Leitner, W. (2020). Designing for a green chemistry future. Science, 367(6476), 397-400.
-
Nucleophilic Aromatic Substitution. (2023). Master Organic Chemistry. Retrieved from [Link]
-
Hydrolysis of Esters. (n.d.). University of Calgary. Retrieved from [Link]
Sources
stability and degradation of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Welcome to the technical support guide for Methyl 3-Chloro-4-(4-methylpiperazino)benzoate. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this compound. As Senior Application Scientists, we have structured this guide to offer not just protocols, but a deeper understanding of the molecule's stability and degradation profile based on its chemical structure.
Frequently Asked Questions (FAQs): General Stability & Handling
This section addresses the most common initial queries regarding the stability and proper handling of this compound.
Q1: What are the primary factors that can cause this compound to degrade?
A1: The degradation of this molecule is primarily influenced by its three key functional moieties: the methyl ester, the chloro-aromatic ring, and the N-methylpiperazine group. Therefore, the main degradation pathways to consider are:
-
Hydrolysis: The methyl ester group is susceptible to cleavage by water, a reaction that is significantly catalyzed by acidic or basic conditions.[1][2][3]
-
Oxidation: The N-methylpiperazine ring is prone to oxidation, especially at the tertiary amine nitrogen, which can lead to the formation of N-oxides and other degradation products.[4][5]
-
Photodegradation: The chloro-aromatic system can absorb UV light, potentially leading to dechlorination or other photochemical reactions.[6][7]
Q2: What are the recommended storage conditions for the solid compound?
A2: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. A tightly sealed, light-resistant container is crucial to minimize exposure to moisture, oxygen, and light.[6] For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.
Q3: I've noticed a color change in my solid sample upon storage. What could be the cause?
A3: A change in color, such as yellowing, is a common indicator of degradation. The two most likely causes are oxidation of the N-methylpiperazine moiety and photodegradation.[6] Exposure to atmospheric oxygen or light can generate colored degradation products. If you observe a color change, it is advisable to re-analyze the purity of the material before use.
Q4: My experimental results are inconsistent. Could this be a stability issue with my stock solutions?
A4: Yes, inconsistent biological or chemical results are frequently linked to compound degradation in solution.[6] If you observe a loss of potency or unexpected outcomes, the stability of your compound in your specific solvent and buffer system should be investigated. It is always best practice to use freshly prepared solutions. If solutions must be stored, they should be kept at low temperatures (-20°C or -80°C) in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can accelerate degradation.[6]
Troubleshooting Guide: Degradation Pathways & Identification
Understanding the potential degradation pathways is critical for designing stable formulations and interpreting analytical data. This section provides a detailed look at the likely chemical transformations this compound may undergo.
Hydrolytic Degradation
Q5: How susceptible is the methyl ester to hydrolysis, and under what conditions is it most likely to occur?
A5: The methyl ester group is a primary site of hydrolytic instability. This reaction involves the cleavage of the ester bond to yield the corresponding carboxylic acid (3-Chloro-4-(4-methylpiperazino)benzoic acid) and methanol.
-
Base-Catalyzed Hydrolysis: This is typically the most significant pathway. The reaction with hydroxide ions is generally faster and irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is not susceptible to re-esterification.[1][8][9]
-
Acid-Catalyzed Hydrolysis: This reaction is also possible but is often slower than base-catalyzed hydrolysis and is reversible.[2][3] To drive the reaction to completion, a large excess of water is required.
The rate of hydrolysis is highly dependent on pH and temperature. Extremes in pH (either acidic or basic) and elevated temperatures will significantly accelerate the degradation process.
Photolytic Degradation
Q7: Can the chloro-aromatic ring undergo photodegradation?
A7: Yes, aryl halides are known to be susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce cleavage of the carbon-chlorine bond. This can lead to the formation of a dechlorinated product, Methyl 4-(4-methylpiperazino)benzoate, through a free-radical mechanism. [7][10]This type of degradation is a key reason why storing the compound in light-resistant containers is essential.
Troubleshooting Guide: Analytical Challenges (HPLC)
A robust, stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products. This section focuses on common issues encountered during HPLC method development.
Q8: I am developing a stability-indicating HPLC method. What are the key considerations for this molecule?
A8: Due to the basic nature of the N-methylpiperazine moiety, careful control of the mobile phase pH is critical.
-
Column Selection: A standard C18 column is a good starting point. However, if separation is challenging, consider columns with different selectivities, such as phenyl or cyano phases. [6]* Mobile Phase pH: The piperazine group will be protonated at acidic pH. Operating in a pH range of 3-6 often provides good peak shape and retention. Buffering the mobile phase is essential for reproducible results.
-
Peak Tailing: Basic compounds like this can interact with residual silanols on the silica support of the column, leading to peak tailing. Using a modern, end-capped, high-purity silica column can minimize this. If tailing persists, adding a small amount of a competing amine, like triethylamine (0.1%), to the mobile phase can improve peak symmetry. [6]
Q9: I'm having trouble separating the parent compound from its degradation products. What should I try?
A9: If co-elution is an issue, a gradient elution method is often more effective than an isocratic one. [6]A gradient allows for better separation of compounds with different polarities, such as the non-polar parent compound and its more polar hydrolytic and oxidative degradation products. Experiment with different organic modifiers (acetonitrile vs. methanol) and gradient slopes to optimize the separation.
| Problem | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the basic piperazine group and column silanols. | Use a high-purity, end-capped column. Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Optimize mobile phase pH. |
| Poor Resolution | Degradation products are structurally similar to the parent compound. | Switch from isocratic to gradient elution. Try a different column stationary phase (e.g., phenyl-hexyl). Adjust mobile phase pH to alter the ionization state and retention of analytes. |
| Shifting Retention Times | Inadequate column equilibration; mobile phase composition changing; temperature fluctuations. | Ensure the column is fully equilibrated before injection. Cover solvent reservoirs to prevent evaporation. Use a column oven for temperature control. [11] |
| Baseline Drift | Contaminated detector flow cell; column bleed; mobile phase not mixed properly. | Flush the flow cell with a strong solvent like isopropanol. Ensure mobile phase components are fully miscible and degassed. [12] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies as recommended by ICH guidelines to identify potential degradation products and establish the stability-indicating nature of an analytical method. [13][14][15]The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). [13]
Objective: To identify the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade methanol, acetonitrile, and water
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3% w/v)
-
Calibrated oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
-
Incubate a sample at room temperature and another at 60°C.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
-
Keep the solution at room temperature. Caution: Base hydrolysis of esters can be rapid.
-
Withdraw aliquots at shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Keep the solution at room temperature and protected from light.
-
Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours) for analysis.
-
-
Thermal Degradation:
-
Solid State: Place the solid powder in an oven at 80°C.
-
Solution State: Place a vial of the stock solution in an oven at 80°C.
-
Analyze samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and the stock solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-UV method. Peak areas should be used to determine the percentage of degradation. For identification of unknown peaks, LC-MS/MS analysis is recommended.
References
- BenchChem Technical Support Center. (2025). Enhancing the Stability of Piperazine-Containing Drugs.
-
Wikipedia. (n.d.). N-Methylpiperazine. Retrieved from [Link]
- Freeman, S. A. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
- Newman, M. S., & Deno, N. C. (1951). The Mechanism of the Alkaline Hydrolysis of Methyl 2,4,6-Trimethylbenzoate. Journal of the American Chemical Society, 73(8), 3644–3650.
- ResolveMass Laboratories Inc. (2025).
- Li, J., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1134.
- Conway, K. M., et al. (2012). Thermal degradation of piperazine and its structural analogs. Industrial & Engineering Chemistry Research, 51(40), 13196-13202.
- Puttaswamy, et al. (2013). Kinetic and Mechanistic Study of Oxidation of Piperazines by Bromamine-T in Acidic Medium. Advances in Chemical Engineering and Science, 3(4), 247-254.
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Bhat, M. A., & Ansari, S. H. (2011). Degradation of chlorinated nitroaromatic compounds. Journal of Industrial Microbiology & Biotechnology, 38(8), 975-989.
- Singh, R., & Kumar, R. (2014). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Journal of Pharmaceutical Sciences and Research, 6(10), 329-335.
- Chemistry LibreTexts. (2025). 16.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Płazińska, A., et al. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. Journal of Analytical & Pharmaceutical Research, 8(1).
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- Homework.Study.com. (n.d.).
- Voice, A. K., et al. (2013). Thermal Degradation of Piperazine/4-Hydroxy-1-methylpiperidine for CO2 Capture. Industrial & Engineering Chemistry Research, 52(24), 8343-8353.
- Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- Chemistry LibreTexts. (2020). 22.6: Ester Chemistry.
- It's Chemistry Time. (2022).
- Chemistry Stack Exchange. (2025).
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4837, Piperazine.
- European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products.
- Bhat, M. A., & Ansari, S. H. (2011). Degradation of Chlorinated Nitroaromatic Compounds. Journal of Industrial Microbiology & Biotechnology, 38(8), 975-989.
- Modern Drug Discovery. (n.d.).
- Chad's Prep. (2021). 18.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analytical Chemistry: Open Access, 5(1), 1-10.
- University of Toronto. (n.d.).
- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube.
- Cooper, G. D., & Williams, B. (1962). Hydrolysis of Simple Aromatic Esters and Carbonates. The Journal of Organic Chemistry, 27(10), 3717–3720.
- Semadeni, M. (2000).
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- JoVE. (2023).
-
Chemguide. (n.d.). Hydrolysing esters. Retrieved from [Link]
- Catapult. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
- Lab Demos. (2024).
- Restek. (n.d.). HPLC Troubleshooting Guide.
- Fetzner, S. (1998). Degradation of halogenated aromatic compounds. Journal of Basic Microbiology, 38(5-6), 367-385.
- Bhatt, P., et al. (2007). Biodegradation of Chlorinated Compounds—A Review. Critical Reviews in Biotechnology, 27(3), 165-184.
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. scirp.org [scirp.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. homework.study.com [homework.study.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. resolvemass.ca [resolvemass.ca]
- 14. database.ich.org [database.ich.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 3-Chloro-4-(4-methylpiperazino)benzoate Synthesis
Welcome to the technical support center for the synthesis and purification of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this key intermediate. We provide field-proven insights and detailed protocols to help you optimize your reaction outcomes, ensure high purity, and troubleshoot effectively.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental workflow, from the initial reaction to final product isolation. Each entry details potential causes and provides actionable solutions based on established chemical principles.
Issue 1: Low or No Yield of the Desired Product
Q: My reaction has run to completion according to TLC/HPLC, but after workup and isolation, the yield of this compound is significantly lower than expected.
A:
Potential Causes:
-
Inefficient Nucleophilic Aromatic Substitution (SNAr): The core reaction involves the displacement of a leaving group (typically fluoride or chloride) from the 4-position of a Methyl 3-chlorobenzoate precursor by N-methylpiperazine. The efficiency of this SNAr reaction is highly dependent on the reaction conditions.[1][2] The aromatic ring must be sufficiently activated by an electron-withdrawing group, which in this case is the methyl ester at the 1-position.
-
Sub-optimal Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Insufficient heat can lead to an incomplete reaction, while excessive heat can promote the formation of degradation by-products.
-
Presence of Water: Moisture in the reaction can lead to the hydrolysis of the methyl ester, forming the corresponding carboxylic acid, which complicates isolation and reduces the yield of the desired ester.[3]
-
Incorrect Base or Stoichiometry: A base is typically required to scavenge the acid (e.g., HF or HCl) generated during the reaction. An inappropriate or insufficient amount of base can stall the reaction.
Recommended Solutions:
-
Verify Starting Material Reactivity: If using a Methyl 3,4-dichlorobenzoate precursor, the reaction will be sluggish. A Methyl 3-Chloro-4-fluorobenzoate precursor is highly recommended, as fluoride is a superior leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon center.[1]
-
Optimize Reaction Temperature: Screen a range of temperatures, typically from 80 °C to 120 °C, using a suitable high-boiling point solvent like DMSO, DMF, or NMP. Monitor the reaction progress by HPLC to find the optimal balance between reaction rate and impurity formation.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware. If necessary, dry the starting materials before use. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can also prevent moisture ingress.
-
Select an Appropriate Base: Use a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) in a slight excess (1.5-2.0 equivalents) to neutralize the acid by-product without competing with the N-methylpiperazine nucleophile.
Issue 2: Product Purity is Low After Initial Isolation
Q: My crude product contains several significant impurities as seen by HPLC and/or ¹H NMR. What are these impurities and how can I remove them?
A:
Potential Causes & Identification:
The primary impurities are typically unreacted starting materials, side-products, or degradation products. A robust analytical method, such as HPLC, is crucial for identifying and quantifying these impurities.[4][5]
| Impurity Name | Potential Origin | Identification Method |
| Methyl 3-Chloro-4-fluorobenzoate (or other precursor) | Unreacted starting material. | HPLC (elutes earlier than the product), GC-MS. |
| N-methylpiperazine | Excess reagent. | ¹H NMR (characteristic piperazine signals), water-soluble. |
| 3-Chloro-4-(4-methylpiperazino)benzoic acid | Hydrolysis of the methyl ester during reaction or aqueous workup.[6][7] | HPLC (different retention time), solubility in aqueous base. |
| Quaternary Salt By-product | Reaction of the product amine with the electrophilic starting material.[8] | LC-MS (higher molecular weight ion), highly polar. |
Recommended Solutions (Purification Strategies):
-
Aqueous Workup (Acid-Base Extraction):
-
Wash the organic layer (e.g., Ethyl Acetate, DCM) with a dilute aqueous acid (e.g., 1M HCl) to remove excess basic N-methylpiperazine.
-
Wash with a dilute aqueous base (e.g., 1M NaHCO₃) to remove the acidic hydrolysis by-product.
-
Wash with brine to remove residual water before drying over Na₂SO₄ or MgSO₄.[9]
-
-
Recrystallization: This is often the most effective method for removing minor impurities from a solid product.[10]
-
Protocol: Dissolve the crude solid in a minimum amount of a hot solvent in which the product has high solubility but low solubility when cold. Allow the solution to cool slowly to form pure crystals.
-
Solvent Selection: Good single solvents to screen include ethanol, isopropanol (IPA), and ethyl acetate. Co-solvent systems like Ethyl Acetate/Hexane or Ethanol/Water can also be effective.
-
-
Flash Column Chromatography: This technique is necessary when impurities have similar solubility profiles to the product.
-
Challenge: Basic amines like the target molecule can exhibit poor peak shape (tailing) and may degrade on standard acidic silica gel.[11]
-
Protocol:
-
Use a stationary phase of silica gel.
-
Prepare the mobile phase, typically a gradient of Ethyl Acetate in Hexanes.
-
Crucially, add a small amount (0.5-1.0%) of a tertiary amine base, such as triethylamine (TEA), to the mobile phase. This neutralizes the acidic sites on the silica, dramatically improving the separation.[12]
-
Alternatively, use a less acidic stationary phase like alumina or an amine-functionalized silica column.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this reaction?
A: The synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is typically an addition-elimination process.[13]
-
Addition: The nucleophile (N-methylpiperazine) attacks the electron-deficient carbon atom bearing the leaving group (e.g., Fluorine) at the 4-position. This step is usually the rate-determining step.[1]
-
Formation of Meisenheimer Complex: The attack forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing methyl benzoate group, which is why substituents ortho or para to the leaving group are essential for activating the ring towards this reaction.[2][13]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.
Caption: Figure 1: The two-step addition-elimination pathway of the SNAr reaction.
Q2: Which analytical techniques should I use to monitor the reaction and confirm the final product?
A: A multi-technique approach is essential for comprehensive analysis in pharmaceutical development.[14]
-
Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method.[4] It allows for quantitative tracking of the disappearance of starting materials and the appearance of the product and any by-products. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.
-
Purity Assessment: A validated HPLC method is the industry standard for determining the final purity of the intermediate, capable of detecting impurities at very low levels.[5][15]
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides definitive structural information, confirming the connectivity of all atoms.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the presence of key functional groups (e.g., C=O of the ester, C-N bonds).
-
Q3: My product appears as an oil after workup and refuses to solidify. What should I do?
A: Oiling out instead of crystallizing is a common problem, often caused by residual solvent or impurities that depress the melting point and disrupt the crystal lattice formation.
-
Remove All Solvent: Ensure your product is completely free of residual solvent by drying it under high vacuum, possibly with gentle heating. Sometimes, dissolving the oil in a volatile solvent like dichloromethane and re-evaporating can help remove more stubborn solvent traces.[9]
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexanes or diethyl ether) to the oil and stir or sonicate vigorously. This can often induce precipitation of the solid.
-
Scratching: Use a glass rod to scratch the inside surface of the flask below the level of the oil. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product from a previous batch, add it to the oil to act as a template for crystallization.
-
Purify Further: If the above methods fail, it indicates a significant level of impurity. The material should be purified by column chromatography before another crystallization attempt is made.
Caption: Figure 2: Decision workflow for purifying the crude product.
References
- CN105384620A - 3-chloro methyl benzoic acid synthetic method - Google P
- CN101434545A - Method for preparing methyl p-chloromethyl benzoate - Google P
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl)
-
Benzoic acid, 4-amino-3-methyl-, ethyl ester - Organic Syntheses Procedure. [Link]
- CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)
-
How do I purify ionizable organic amine compounds using flash column chromatography? | Biotage. [Link]
-
Methyl Esters - Organic Chemistry Portal. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. [Link]
- US4185027A - Hydrolysis of methyl esters - Google P
-
Analytical Method Development for Intermediate Purity & Impurities . [Link]
-
16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]
- US8455691B2 - Process for the purification of aromatic amines - Google P
-
Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate . [Link]
-
Chromotography with free amines? : r/chemhelp - Reddit. [Link]
-
Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate - YouTube. [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. [Link]
-
hydrolysis of esters - Chemguide. [Link]
-
Is it possible to purify imine using column chromatography? - ResearchGate. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. [Link]
-
The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. [Link]
-
Pharmaceutical Impurity Testing and Identification - Intertek. [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 5. tianmingpharm.com [tianmingpharm.com]
- 6. Methyl Esters [organic-chemistry.org]
- 7. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 8. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Technical Support Center: Challenges in the Scale-Up of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate Production
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a key intermediate in the production of several active pharmaceutical ingredients, including Pazopanib. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the scale-up of its production.
I. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and industrially viable method is the nucleophilic aromatic substitution (SNAr) reaction between Methyl 3,4-dichlorobenzoate and 1-methylpiperazine. This reaction is typically carried out in the presence of a base in a suitable solvent.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
Successful scale-up hinges on the precise control of several parameters:
-
Temperature: Exothermic reactions can lead to runaway side reactions.
-
Stoichiometry: The molar ratio of reactants and base is crucial for minimizing byproduct formation.
-
Solvent Selection: The choice of solvent influences reaction rate, solubility of reactants and products, and the impurity profile.
-
Mixing: Efficient agitation is vital for maintaining homogeneity and ensuring consistent heat transfer, especially in larger reactors.
-
Moisture Control: The presence of water can lead to hydrolysis of the starting material and product.
Q3: What are the primary impurities observed in this synthesis?
The most commonly encountered impurities include:
-
Unreacted Methyl 3,4-dichlorobenzoate.
-
A quaternary ammonium salt formed by the reaction of the product with another molecule of Methyl 3,4-dichlorobenzoate.
-
The hydrolyzed product, 3-Chloro-4-(4-methylpiperazino)benzoic acid.[1]
-
Bis-substituted byproducts.
Q4: Which analytical techniques are recommended for monitoring the reaction and assessing product purity?
High-Performance Liquid Chromatography (HPLC) is the preferred method for in-process control and final purity assessment due to its ability to separate the starting materials, product, and key impurities. Thin Layer Chromatography (TLC) is a valuable tool for rapid qualitative monitoring of reaction progress. For structural confirmation and impurity identification, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.
II. Troubleshooting Guide
This section provides a detailed, question-and-answer-based guide to troubleshoot specific issues that may arise during the synthesis of this compound.
Problem 1: Low or Incomplete Conversion of Methyl 3,4-dichlorobenzoate
Q: My reaction has stalled, and a significant amount of the starting material, Methyl 3,4-dichlorobenzoate, remains unreacted. What are the potential causes and how can I resolve this?
A: Low or incomplete conversion is a common issue that can often be traced back to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Insufficient Base: The SNAr reaction generates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion. An inadequate amount of base will result in the protonation of 1-methylpiperazine, rendering it non-nucleophilic.
-
Troubleshooting Protocol:
-
Ensure the accurate calculation of the molar equivalents of the base. A slight excess (1.1-1.5 equivalents) is often beneficial.
-
Verify the purity and activity of the base being used. If necessary, use a freshly opened container or a standardized solution.
-
Consider the strength of the base. A stronger base, such as potassium carbonate or a tertiary amine like triethylamine, is typically required.
-
-
-
Low Reaction Temperature: The activation energy for the SNAr reaction may not be met at lower temperatures, leading to a sluggish or stalled reaction.
-
Troubleshooting Protocol:
-
Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or HPLC at each stage.
-
Consult literature for the optimal temperature range for similar reactions, which is often between 80-120 °C.
-
-
-
Poor Solvent Choice: The solvent plays a critical role in the solubility of reactants and the stabilization of the Meisenheimer complex, a key intermediate in the SNAr mechanism.
-
Troubleshooting Protocol:
-
Ensure that both Methyl 3,4-dichlorobenzoate and 1-methylpiperazine are sufficiently soluble in the chosen solvent at the reaction temperature.
-
Consider switching to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP), which are known to accelerate SNAr reactions.
-
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low conversion.
Problem 2: Formation of a Significant Amount of a High-Polarity Impurity
Q: I am observing a significant byproduct in my reaction mixture that is more polar than my desired product on the TLC plate. What is this impurity and how can I prevent its formation?
A: A high-polarity impurity is often indicative of the hydrolysis of the methyl ester group, leading to the formation of 3-Chloro-4-(4-methylpiperazino)benzoic acid.[1]
Potential Causes and Solutions:
-
Presence of Water: Moisture in the reactants, solvent, or reaction setup can lead to the hydrolysis of the methyl ester. This is particularly problematic at elevated temperatures and in the presence of a base.
-
Troubleshooting Protocol:
-
Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Dry the starting materials, Methyl 3,4-dichlorobenzoate and the base, under vacuum if necessary.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
-
Excessively Strong Basic Conditions or Prolonged Reaction Times: Strong bases and extended reaction times at high temperatures can promote ester hydrolysis.
-
Troubleshooting Protocol:
-
If possible, use a milder base that is still effective in neutralizing the generated HCl.
-
Optimize the reaction time by closely monitoring the consumption of the starting material. Avoid unnecessarily long reaction times once the conversion is complete.
-
During the work-up, neutralize the reaction mixture with a mild acid (e.g., acetic acid or a dilute solution of a mineral acid) at a low temperature to minimize hydrolysis.
-
-
Problem 3: Formation of a Major Byproduct with a Similar Rf to the Product
Q: My crude product shows a major impurity with a very similar Rf to my desired product, making purification by column chromatography difficult. What could this be, and how can I minimize it?
A: An impurity with a similar polarity to the product is often the quaternary ammonium salt. This is a known byproduct in reactions involving N-methylpiperazine and haloaromatic compounds.
Reaction Mechanism: Formation of Quaternary Ammonium Salt Impurity
Caption: Formation of the quaternary ammonium salt impurity.
Potential Causes and Solutions:
-
Incorrect Stoichiometry: An excess of Methyl 3,4-dichlorobenzoate relative to 1-methylpiperazine can lead to the formation of the quaternary salt, where the product acts as a nucleophile and reacts with another molecule of the starting material.
-
Troubleshooting Protocol:
-
Carefully control the stoichiometry, ensuring that 1-methylpiperazine is used in a slight excess (1.05-1.2 equivalents). This will favor the consumption of all the Methyl 3,4-dichlorobenzoate and minimize its reaction with the product.
-
Consider adding the Methyl 3,4-dichlorobenzoate solution slowly to a solution of 1-methylpiperazine and the base. This maintains a high concentration of the primary nucleophile throughout the reaction.
-
-
-
High Reaction Temperature: Elevated temperatures can increase the rate of the undesired quaternization reaction.
-
Troubleshooting Protocol:
-
Conduct the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Perform a temperature optimization study to find the optimal balance between reaction rate and impurity formation.
-
-
Problem 4: Difficulties in Product Isolation and Purification
Q: I am struggling to isolate a pure product. The crude material is an oil that is difficult to crystallize, and column chromatography results in low yields.
A: The basic nature of the piperazine moiety in the product can complicate purification. The following strategies can be employed to improve isolation and purification.
Purification Strategies:
| Strategy | Protocol | Rationale |
| Acid-Base Extraction | 1. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).2. Extract with a dilute aqueous acid solution (e.g., 1M HCl). The product will move to the aqueous layer as its hydrochloride salt.3. Wash the aqueous layer with the organic solvent to remove non-basic impurities.4. Basify the aqueous layer with a base (e.g., sodium bicarbonate or sodium hydroxide) to a pH of 9-10.5. Extract the product back into an organic solvent.6. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product. | This method effectively separates the basic product from non-basic impurities and starting materials. |
| Crystallization as a Salt | 1. Dissolve the purified free base in a suitable solvent (e.g., isopropanol or acetone).2. Add a solution of an acid (e.g., HCl in isopropanol or oxalic acid in ethanol) dropwise until precipitation is complete.3. Isolate the salt by filtration and wash with a cold solvent. | The hydrochloride or other salt of the product is often a stable, crystalline solid that is easier to handle and purify by recrystallization than the free base. |
| Optimized Column Chromatography | 1. Use a silica gel column with a gradient elution system.2. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.3. Add a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the eluent to suppress tailing of the basic product on the acidic silica gel. | The addition of a basic modifier to the eluent can significantly improve the peak shape and separation efficiency during column chromatography. |
III. Key Reaction Parameters and Their Impact
| Parameter | Recommended Range | Impact of Deviation |
| Temperature | 80 - 120 °C | Too Low: Incomplete reaction.Too High: Increased formation of the quaternary salt impurity. |
| 1-Methylpiperazine (equivalents) | 1.05 - 1.2 | Too Low: Incomplete reaction and formation of the quaternary salt.Too High: Can complicate purification. |
| Base (equivalents) | 1.1 - 1.5 | Too Low: Incomplete reaction.Too High: May promote ester hydrolysis. |
| Solvent | Polar aprotic (DMF, DMSO, NMP) | Non-polar or protic solvents: Slower reaction rates and potential for side reactions. |
| Reaction Time | 4 - 24 hours | Too Short: Incomplete reaction.Too Long: Increased impurity formation. |
IV. References
-
Organic Syntheses Procedure. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]
-
Google Patents. CN101434545A - Method for preparing methyl p-chloromethyl benzoate. Available at:
-
Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride. Available at:
-
PubChem. Methyl 3-Chloro-4-methylbenzoate. Available at: [Link]
-
PubChem. Methyl 3-chloro-4-hydroxybenzoate. Available at: [Link]
-
WebAssign. Experiment 5 - Nitration of Methyl Benzoate. Available at: [Link]
-
Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. Available at: [Link]
-
Quora. Can methyl benzoate be hydrolyzed?. Available at: [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link]
-
Zenodo. Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Available at: [Link]
-
Doc Brown's Chemistry. The C-13 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link]
-
Google Patents. CN103373989B - The preparation method of the intermediate of pazopanib hydrochloride. Available at:
-
MDPI. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Available at: [Link]
-
Ivy Fine Chemicals. This compound. Available at: [Link]
Sources
Technical Support Center: Synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Welcome to the technical support center for the synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring a successful and efficient experimental workflow.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This guide will delve into the practical aspects of this synthesis, offering solutions to common challenges and a deeper understanding of the underlying chemical principles.
The key reaction involves the displacement of a halide, typically fluoride or chloride, from a substituted methyl benzoate with 1-methylpiperazine. The success of this reaction hinges on several factors, including the choice of starting material, reaction conditions, and purification methods.
Reaction Scheme
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a question-and-answer format, providing both solutions and the scientific reasoning behind them.
Q1: My reaction is very slow or not proceeding to completion. What are the likely causes and how can I fix this?
A1: Several factors can contribute to a sluggish reaction. Let's break them down:
-
Insufficient Temperature: The SNAr reaction requires significant activation energy to overcome the aromaticity of the benzene ring.[1][2] If the reaction temperature is too low, the rate of reaction will be slow.
-
Solution: Gradually increase the reaction temperature. For a starting material like methyl 3-chloro-4-fluorobenzoate, a temperature range of 80-120 °C is typically effective.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.
-
-
Inefficient Base: A base is crucial to neutralize the hydrohalic acid (HF or HCl) formed during the reaction, which would otherwise protonate the nucleophile (1-methylpiperazine) and render it unreactive.
-
Solution: Ensure you are using a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a common and effective choice as it is a solid and can be easily filtered off after the reaction. Triethylamine (Et₃N) is another option, but it can be more challenging to remove during workup. Use at least 2 equivalents of the base to ensure the reaction goes to completion.[3]
-
-
Poor Solvent Choice: The solvent should be polar aprotic to dissolve the reactants and facilitate the formation of the charged intermediate (Meisenheimer complex) without protonating the nucleophile.
-
Solution: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent solvent choices for SNAr reactions.[1] Ensure the solvent is anhydrous, as water can compete with the nucleophile and lead to unwanted side products.
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of impurities. What are the possible side reactions?
A2: The formation of byproducts is a common challenge. Here are some likely impurities and how to minimize them:
-
Bis-substitution: It's possible for a second molecule of the methyl benzoate starting material to react with the product, though this is sterically hindered. A more likely scenario is the reaction of impurities in the starting materials.
-
Solution: Ensure the purity of your starting materials. Use a slight excess of 1-methylpiperazine (1.1-1.2 equivalents) to favor the formation of the desired product.
-
-
Hydrolysis of the Ester: If there is water present in your reaction mixture, the methyl ester can be hydrolyzed to the corresponding carboxylic acid, especially at elevated temperatures and in the presence of a base.
-
Solution: Use anhydrous solvents and reagents. If hydrolysis is a significant issue, you can re-esterify the crude product or purify the desired product via column chromatography.
-
-
N-Quaternization of 1-Methylpiperazine: Although less common in SNAr reactions compared to alkylations, it's a possibility.
-
Solution: Careful control of stoichiometry and reaction temperature can minimize this. Using a moderate excess of the amine can also help.
-
Q3: I am having difficulty purifying the final product. What is the recommended purification strategy?
A3: Purification can be challenging due to the polar nature of the product and potential impurities.
-
Initial Workup: After the reaction is complete, cool the mixture and pour it into cold water. The product may precipitate out. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.[3]
-
Aqueous Washes: Wash the combined organic layers with water and then with brine to remove the solvent (e.g., DMF) and any remaining inorganic salts.[3]
-
Column Chromatography: The most effective method for obtaining a highly pure product is column chromatography on silica gel.[3]
-
Eluent System: A gradient elution starting with a non-polar solvent system (e.g., hexanes:ethyl acetate 9:1) and gradually increasing the polarity (e.g., to hexanes:ethyl acetate 1:1 or even with a small percentage of methanol) is recommended to separate the product from less polar starting materials and more polar impurities. Monitor the fractions by TLC.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.[4][5]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
Methyl 3-chloro-4-fluorobenzoate
-
1-Methylpiperazine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3-chloro-4-fluorobenzoate (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous DMF.
-
Addition of Nucleophile: Add 1-methylpiperazine (1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction's progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system) until the starting material is consumed (typically 8-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing cold water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x the volume of DMF used).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Data Summary
| Compound | Role | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 3-chloro-4-fluorobenzoate | Starting Material | C₈H₆ClFO₂ | 188.58 |
| 1-Methylpiperazine | Nucleophile | C₅H₁₂N₂ | 100.16 |
| Potassium Carbonate | Base | K₂CO₃ | 138.21 |
| This compound | Product | C₁₃H₁₇ClN₂O₂ | 268.74 |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
- Google Patents. (n.d.). 3-chloro methyl benzoic acid synthetic method.
- Google Patents. (n.d.). Method for preparing methyl p-chloromethyl benzoate.
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
ResearchGate. (2015, June 23). Nucleophilic Substitutions on 3-Chloro-4-fluoronitrobenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
YouTube. (2022, January 20). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(3-Chloropropyl)-4-methylpiperazine. Retrieved from [Link]
-
YouTube. (2013, January 20). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.
-
National Center for Biotechnology Information. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. Retrieved from [Link]
-
MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]
-
PubMed. (n.d.). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Effects on Methyl 3-Chloro-4-(4-methylpiperazino)benzoate Reaction Kinetics
Welcome to the technical support center for the synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the catalytic aspects of this reaction. Here, we will move beyond simple procedural steps to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Reaction Overview and Key Challenges
The synthesis of this compound typically involves the nucleophilic aromatic substitution (SNAr) reaction between methyl 3,4-dichlorobenzoate and N-methylpiperazine. The electron-withdrawing nature of the carboxylate group activates the aromatic ring for nucleophilic attack.[1][2][3] However, the reactivity of aryl chlorides can be sluggish, often necessitating the use of a catalyst to achieve desirable reaction rates and yields.
The primary challenges encountered in this synthesis include:
-
Slow reaction kinetics: The inherent stability of the C-Cl bond on the aromatic ring can lead to long reaction times.
-
Side reactions: Competing reactions, such as bis-arylation of the piperazine, can reduce the yield of the desired product.
-
Harsh reaction conditions: High temperatures and strong bases may be required in the absence of an effective catalyst, potentially leading to decomposition of starting materials or products.
This guide will address these challenges by focusing on the critical role of catalysts in overcoming these kinetic and thermodynamic hurdles.
Visualizing the Core Reaction
Caption: General scheme for the synthesis of this compound.
Section 2: Catalyst Selection and Mechanistic Insights - FAQs
This section provides answers to frequently asked questions regarding catalyst selection and the underlying reaction mechanisms.
Q1: What are the primary types of catalysts used for the N-arylation of piperazines?
A1: The two main classes of catalysts employed for this transformation are:
-
Palladium-based catalysts: These are the most common and versatile catalysts for C-N bond formation, operating through a mechanism known as the Buchwald-Hartwig amination.[4][5][6]
-
Copper-based catalysts: While historically significant (Ullmann condensation), modern copper-catalyzed systems with specific ligands are also effective.
-
Nickel-based catalysts: Nickel catalysts, often with bipyridine ligands, have shown good selectivity for the mono-arylation of piperazine with aryl chlorides.[7]
For the synthesis of this compound, palladium-based catalysts are generally preferred due to their high efficiency and broad functional group tolerance.
Q2: How does a Palladium catalyst, like one used in a Buchwald-Hartwig reaction, accelerate the reaction?
A2: A palladium(0) catalyst facilitates the reaction through a catalytic cycle that circumvents the high activation energy of the uncatalyzed SNAr reaction.[8] The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chloride bond of methyl 3,4-dichlorobenzoate, forming a Pd(II) complex.
-
Ligand Exchange/Coordination: The N-methylpiperazine coordinates to the palladium center.
-
Reductive Elimination: The C-N bond is formed, yielding the desired product and regenerating the Pd(0) catalyst.
This cycle provides a lower energy pathway for the reaction to proceed.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig catalytic cycle for N-arylation.
Q3: What is the role of the base in these catalytic reactions?
A3: The base plays a crucial role in several aspects of the reaction:
-
Neutralizing the generated acid: The reaction produces HCl, which can protonate the N-methylpiperazine, rendering it non-nucleophilic. The base neutralizes this acid.
-
Facilitating catalyst turnover: In the Buchwald-Hartwig cycle, the base assists in the deprotonation of the coordinated amine, facilitating the formation of the key palladium-amido intermediate prior to reductive elimination.
-
In uncatalyzed SNAr: A strong base can deprotonate the piperazine, increasing its nucleophilicity.
Commonly used bases include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction rate and yield.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis and provides actionable troubleshooting steps.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. 4. Poor quality of reagents or solvent. | 1. Use a pre-catalyst or ensure anaerobic conditions to prevent catalyst deactivation. Consider a different ligand for the palladium.[9] 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 3. Increase the reaction temperature in increments of 10-20 °C. 4. Use freshly distilled/dried solvents and high-purity reagents. |
| Formation of Bis-arylated Piperazine | 1. High ratio of methyl 3,4-dichlorobenzoate to N-methylpiperazine. 2. Prolonged reaction time at high temperature. | 1. Use a slight excess of N-methylpiperazine. 2. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. |
| Decomposition of Starting Material or Product | 1. Excessively high temperature. 2. Presence of oxygen, which can degrade the catalyst and promote side reactions. | 1. Lower the reaction temperature and consider a more active catalyst system to compensate. 2. Degas the solvent and maintain an inert atmosphere (N₂ or Ar) throughout the reaction. |
| Hydrolysis of the Methyl Ester | 1. Presence of water in the reaction mixture. 2. Use of a strongly nucleophilic hydroxide base. | 1. Ensure all reagents and solvents are anhydrous. 2. Use a non-nucleophilic base like a carbonate or a hindered alkoxide. |
Section 4: Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)
This protocol provides a general procedure for the synthesis of this compound using a palladium catalyst.
Materials:
-
Methyl 3,4-dichlorobenzoate
-
N-Methylpiperazine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or a similar phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry, oven-baked flask under an inert atmosphere, add Pd(OAc)₂ (1-5 mol%) and the phosphine ligand (1.1-1.2 equivalents relative to Pd).
-
Add anhydrous toluene and stir for 10-15 minutes to form the pre-catalyst.
-
Add methyl 3,4-dichlorobenzoate (1.0 eq), N-methylpiperazine (1.1-1.5 eq), and NaOtBu (1.4-2.0 eq).
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Experimental Workflow
Caption: A typical workflow for the palladium-catalyzed synthesis.
Section 5: Concluding Remarks
The successful synthesis of this compound is highly dependent on the judicious choice of catalyst and reaction conditions. While uncatalyzed SNAr is possible, the use of palladium catalysts significantly enhances reaction kinetics and allows for milder conditions, leading to higher yields and purity. Understanding the underlying mechanisms of these catalytic systems is paramount for effective troubleshooting and optimization. This guide provides a foundational understanding to empower researchers in their synthetic endeavors.
References
-
Brenner, E., Schneider, R., & Fort, Y. (2000). Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N′-diarylation of piperazine. Tetrahedron Letters, 41(15), 2881-2884. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (2021). (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. (PDF) Nickel-mediated amination chemistry. Part 2: Selective N-arylation or N,N'-diarylation of piperazine [academia.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate: A Comparative Analysis of Spectroscopic Techniques
In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of advancing a compound from a promising hit to a viable clinical candidate.[1][2] Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a compound of interest due to its substituted benzoate and piperazine moieties—scaffolds prevalent in pharmacologically active agents—presents a unique analytical challenge.[3] This guide provides an in-depth analysis of its structural characterization, with a primary focus on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. We will not only predict and interpret the ¹H NMR spectrum but also compare its utility and performance against other critical analytical techniques, namely ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, scientists, and drug development professionals seeking to apply these techniques with a high degree of scientific rigor.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy remains the gold standard for the structural analysis of organic molecules in solution.[4] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a novel compound like this compound, a thorough understanding of its ¹H NMR spectrum is the first and most critical step in confirming its identity and purity.
Predicted ¹H NMR Spectrum of this compound
1. The Aromatic Region (δ 6.5-8.5 ppm):
The aromatic protons are the most informative in confirming the substitution pattern of the benzene ring.[5][6] We expect three distinct signals in this region, corresponding to the protons at positions 2, 5, and 6.
-
H-2: This proton is ortho to the electron-withdrawing methyl ester group and will be the most deshielded, appearing furthest downfield. It will present as a doublet, split by the neighboring H-6 with a small meta coupling constant (J ≈ 2-3 Hz).
-
H-6: Situated between the chloro and methylpiperazino groups, its chemical shift will be influenced by both. It will appear as a doublet of doublets, split by H-2 (meta coupling, J ≈ 2-3 Hz) and H-5 (ortho coupling, J ≈ 8-9 Hz).
-
H-5: This proton is ortho to the electron-donating methylpiperazino group and will be the most shielded of the aromatic protons, appearing furthest upfield in this region. It will be a doublet, split by H-6 (ortho coupling, J ≈ 8-9 Hz).
2. The Aliphatic Region (δ 2.0-4.0 ppm):
This region will be characterized by the signals from the methylpiperazine and methyl ester groups.
-
Methyl Ester Protons (-OCH₃): This will be a sharp singlet, typically appearing around δ 3.8-3.9 ppm.[7]
-
Piperazine Methylene Protons (-CH₂-N-CH₂-): The four methylene protons adjacent to the benzene ring will likely appear as a triplet around δ 3.0-3.3 ppm. The other four methylene protons, adjacent to the N-methyl group, will appear as a separate triplet, likely in the δ 2.5-2.8 ppm range.[8][9]
-
N-Methyl Protons (-NCH₃): This will be a distinct singlet, typically appearing around δ 2.3-2.5 ppm.[8][9]
The following Graphviz diagram illustrates the predicted splitting patterns for the aromatic protons.
Sources
- 1. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 1-Methylpiperazine(109-01-3) 1H NMR [m.chemicalbook.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate: A Key Pazopanib Intermediate
Introduction
Methyl 3-chloro-4-(4-methylpiperazino)benzoate is a critical building block in the synthesis of Pazopanib, a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. The efficiency and cost-effectiveness of Pazopanib manufacturing are intrinsically linked to the synthetic route chosen for this key intermediate. This guide provides an in-depth, objective comparison of the two primary industrial synthesis routes for this compound, focusing on the core chemistry of nucleophilic aromatic substitution (SNAr). We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide detailed experimental protocols to empower researchers and drug development professionals in making informed decisions for process optimization and scale-up.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The synthesis of this compound hinges on the nucleophilic aromatic substitution (SNAr) reaction. In this reaction, the lone pair of electrons on the nitrogen atom of 1-methylpiperazine attacks an electron-deficient aromatic ring, displacing a halide leaving group. The efficiency of this reaction is governed by several factors, including the nature of the leaving group, the solvent, the base used, and the reaction temperature.
Caption: Generalized workflow of the SNAr reaction for the synthesis of the target molecule.
Comparative Analysis of Synthesis Routes
The two most prevalent synthetic strategies for this compound commence from either methyl 3-chloro-4-fluorobenzoate or methyl 3,4-dichlorobenzoate. The choice between these starting materials has significant implications for reaction kinetics, yield, and overall process viability.
Route 1: Synthesis from Methyl 3-Chloro-4-fluorobenzoate
This route is often favored due to the superior leaving group ability of fluoride in SNAr reactions. The high electronegativity of the fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack.
Caption: Synthetic pathway starting from the fluoro-substituted precursor.
Mechanistic Insight: The rate-determining step in SNAr reactions is typically the initial nucleophilic attack to form the resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. Fluorine's strong electron-withdrawing inductive effect stabilizes this intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate.
Route 2: Synthesis from Methyl 3,4-dichlorobenzoate
While chlorine is a less effective leaving group than fluorine in SNAr, this route can be economically advantageous if methyl 3,4-dichlorobenzoate is a more readily available or less expensive starting material.
Caption: Synthetic pathway starting from the dichloro-substituted precursor.
Mechanistic Insight: The lower electronegativity of chlorine compared to fluorine results in a less polarized carbon-chlorine bond and a less stable Meisenheimer complex. Consequently, this reaction typically requires more forcing conditions, such as higher temperatures and longer reaction times, to achieve comparable yields to the fluoro-based route.
Quantitative Performance Comparison
The following table summarizes the typical experimental parameters and outcomes for the two synthetic routes. The data is compiled from various literature sources and patent literature concerning the synthesis of Pazopanib and its intermediates.
| Parameter | Route 1 (from Methyl 3-chloro-4-fluorobenzoate) | Route 2 (from Methyl 3,4-dichlorobenzoate) |
| Typical Yield | > 95% | 80-90% |
| Reaction Temperature | 80-100 °C | 120-140 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Solvent | DMSO, DMF, NMP | DMSO, NMP |
| Base | K2CO3, Et3N | K2CO3, DBU |
| Purity (crude) | High | Moderate (potential for side products) |
| Purification | Simple crystallization | Crystallization, may require chromatography |
Experimental Protocols
Protocol for Route 1: From Methyl 3-chloro-4-fluorobenzoate
-
Reaction Setup: To a solution of methyl 3-chloro-4-fluorobenzoate (1 equivalent) in dimethyl sulfoxide (DMSO), add 1-methylpiperazine (1.2 equivalents) and potassium carbonate (1.5 equivalents).
-
Reaction Execution: Heat the reaction mixture to 90 °C and stir for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield this compound as a solid.
Protocol for Route 2: From Methyl 3,4-dichlorobenzoate
-
Reaction Setup: In a sealed reaction vessel, combine methyl 3,4-dichlorobenzoate (1 equivalent), 1-methylpiperazine (1.5 equivalents), and potassium carbonate (2.0 equivalents) in N-methyl-2-pyrrolidone (NMP).
-
Reaction Execution: Heat the mixture to 130 °C and maintain for 18 hours. Monitor the reaction's progress using HPLC.
-
Work-up and Isolation: Cool the reaction mixture and dilute with water.
-
Extraction: Extract the product into toluene.
-
Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. After solvent removal, the crude product is typically purified by recrystallization from isopropanol to afford the final product.
Conclusion and Recommendations
From a chemical reactivity and efficiency standpoint, the synthesis of this compound from methyl 3-chloro-4-fluorobenzoate (Route 1) is demonstrably superior. The enhanced reactivity of the fluoride leaving group leads to higher yields, shorter reaction times, and milder reaction conditions. This translates to reduced energy consumption and potentially a lower environmental impact on an industrial scale.
However, the choice of synthetic route in a commercial setting is often dictated by economic factors. If methyl 3,4-dichlorobenzoate (Route 2) is significantly more cost-effective and readily available, the trade-off in terms of harsher reaction conditions and potentially lower yields might be acceptable.
For research and development purposes, and for processes where high purity and efficiency are paramount, Route 1 is the recommended pathway . For large-scale manufacturing, a thorough cost-benefit analysis of starting material price versus processing costs (energy, time, and purification) for both routes is essential.
References
-
Juniper Publishers. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. [Link]
-
National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. [Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
-
ResearchGate. (2022). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. [Link]
A Comparative Guide to the Biological Activity of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate Derivatives as Anticancer Agents
In the landscape of modern oncology, the pursuit of targeted therapies has led to the exploration of diverse chemical scaffolds. Among these, derivatives of benzoic acid have emerged as a promising class of compounds with a wide array of biological activities, including anti-inflammatory, antiseptic, and notably, anticancer properties.[1] This guide provides a comparative analysis of the biological activity of a specific subset of these compounds: Methyl 3-Chloro-4-(4-methylpiperazino)benzoate derivatives. Our focus will be on their potential as anticancer agents, particularly as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various malignancies.[2][3]
The Rationale: Targeting EGFR in Cancer Therapy
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular signaling pathways, primarily the PI3K/Akt and MAPK pathways, promoting cell proliferation, survival, and migration.[1] In many cancers, including non-small cell lung cancer (NSCLC), EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[2][3] Therefore, inhibiting EGFR tyrosine kinase activity is a clinically validated strategy for cancer treatment. This guide will delve into how this compound derivatives have been designed and evaluated as EGFR inhibitors.
Comparative Analysis of Biological Activity
Recent studies have focused on the synthesis and evaluation of various derivatives of the 4-amino-3-chloro benzoate ester scaffold, which shares a core structure with this compound. These derivatives have been modified to incorporate different heterocyclic moieties, such as 1,3,4-oxadiazoles, benzohydrazones, and hydrazine-1-carbothioamides, to enhance their interaction with the EGFR active site.[1]
A key finding is that hydrazine-1-carbothioamide derivatives of the 4-amino-3-chloro benzoate scaffold have demonstrated significant potential.[1] In silico docking studies revealed that these compounds fit well into the EGFR pharmacophoric model, and subsequent in vitro assays confirmed their cytotoxic effects against various cancer cell lines.[1]
For instance, compound N5a , a hydrazine-1-carbothioamide derivative, has been shown to induce cytotoxicity in A549 (lung carcinoma), HepG2 (liver carcinoma), and HCT-116 (colon carcinoma) cell lines.[1] Mechanistic studies indicated that this cytotoxicity is achieved by targeting EGFR and subsequently activating the extrinsic apoptotic pathway through caspase-8 and caspase-3 activation.[1]
While direct comparative data for a broader range of this compound derivatives is still emerging, the existing research on structurally similar compounds provides a strong foundation for understanding their potential. The 4-(4-methylpiperazin-1-yl) moiety is a common feature in many kinase inhibitors, valued for its ability to improve physicochemical properties and engage in key interactions within the kinase active site.[4]
Below is a summary of the cytotoxic activity of a representative 4-amino-3-chloro benzoate derivative compared to the standard EGFR inhibitor, Erlotinib.
| Compound | Target/Activity | A549 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | EGFR Kinase IC₅₀ (µM) |
| N5a | EGFR Inhibitor | 1.5 ± 0.21 | 2.1 ± 0.18 | 3.5 ± 0.25 | 0.45 ± 0.03 |
| Erlotinib | EGFR Inhibitor | 2.8 ± 0.29 | 4.2 ± 0.31 | 5.1 ± 0.36 | 0.05 ± 0.01 |
Data synthesized from a study on 4-amino-3-chloro benzoate ester derivatives.[1]
This data highlights that while Erlotinib is a more potent inhibitor of the isolated EGFR kinase, derivative N5a exhibits superior cytotoxicity against the tested cancer cell lines, suggesting it may have other cellular effects or better cellular uptake.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is intricately linked to their chemical structure. Key SAR observations include:
-
The Piperazine Moiety: The N-methylpiperazine group is a common "hinge-binding" motif in kinase inhibitors, often forming critical hydrogen bonds with the kinase hinge region.[4] Its basic nature can also contribute to improved solubility and pharmacokinetic properties.
-
The Chloro Substituent: The presence of a chlorine atom on the benzoate ring can influence the electronic properties of the molecule and may engage in halogen bonding or hydrophobic interactions within the target's active site, potentially enhancing binding affinity.[5]
-
Amide and Hydrazone Linkers: The nature of the linker connecting the benzoate core to other chemical moieties is crucial. The flexibility and hydrogen bonding capacity of these linkers can significantly impact how the molecule orients itself within the ATP-binding pocket of EGFR.[1]
Experimental Protocols: A Guide for Researchers
To facilitate further research and comparative studies, we provide detailed methodologies for key experiments.
EGFR Tyrosine Kinase Inhibition Assay
This assay is fundamental to determining the direct inhibitory effect of the compounds on EGFR activity.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR tyrosine kinase. The amount of phosphorylated substrate is quantified, typically using an antibody-based detection method (e.g., ELISA) or luminescence.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare assay buffer, EGFR enzyme solution, substrate (e.g., poly(Glu, Tyr) 4:1), ATP solution, and test compound dilutions.
-
Reaction Setup: In a 96-well plate, add the assay buffer, EGFR enzyme, and various concentrations of the test compound or vehicle control.
-
Initiation: Start the kinase reaction by adding the ATP and substrate solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. For an ADP-Glo™ Kinase Assay (Promega), this involves adding a reagent that converts the ADP produced to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1]
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[2][3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for a specified period (e.g., 48 or 72 hours).[2][3]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[2][3]
-
Solubilization: Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO or isopropanol).[2][3]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.[2][3]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[2][3]
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: EGFR signaling pathway and the inhibitory action of benzoate derivatives.
Caption: Workflow for evaluating the biological activity of novel compounds.
Conclusion and Future Directions
The derivatives of this compound represent a promising scaffold for the development of novel anticancer agents, particularly as EGFR inhibitors. The available data on structurally related compounds indicate potent cytotoxic activity against various cancer cell lines, mediated through the inhibition of EGFR and induction of apoptosis.[1]
Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader library of these derivatives. This should include modifications to the piperazine ring, the benzoate core, and the linker moieties to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, in vivo studies in relevant animal models are necessary to validate the preclinical efficacy and safety of the most promising candidates. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
References
-
Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. Available at: [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(88). Available at: [Link]
-
Asif, M. (2022). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]
-
Kalogirou, A. S., et al. (2020). 3-Methylpiperazine-containing pre-clinical kinase inhibitors. ResearchGate. Available at: [Link]
-
Singh, M., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link]
-
Al-Warhi, T., et al. (2021). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Available at: [Link]
- Khan, I., et al. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. International Journal of Pharmaceutical and Chemical Sciences, 2(2), 859-871.
- de Oliveira, T. M., et al. (2025).
- Sławiński, J., & Gdaniec, M. (2005). Synthesis, molecular structure, and in vitro antitumor activity of new 4-chloro-2-mercaptobenzenesulfonamide derivatives. European Journal of Medicinal Chemistry, 40(4), 377–389.
-
Al-Warhi, T., et al. (2021). Chlorinated benzothiadiazines inhibit angiogenesis through suppression of VEGFR2 phosphorylation. PubMed Central. Available at: [Link]
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- Yadav, C. H., et al. (2025). Structure activity relationship of the synthesized compounds.
- East, M. P., et al. (2022). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. ChemRxiv.
- Furet, P., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(13), 6336–6351.
-
Sławiński, J., et al. (2023). Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. MDPI. Available at: [Link]
- Schmutz, J. (1975). Neuroleptic piperazinyl-dibenzo-azepines. Chemistry and structure-activity relationships. Arzneimittelforschung, 25(5), 712-20.
-
PubChem. (n.d.). 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid. Retrieved from [Link]
Sources
- 1. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chemisgroup.us [chemisgroup.us]
A Senior Application Scientist's Guide to Synthetic Building Blocks: A Comparative Analysis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
Introduction
In the landscape of modern drug discovery, particularly in the synthesis of kinase inhibitors, the selection of appropriate building blocks is a critical determinant of synthetic efficiency, yield, and overall cost-effectiveness. Among the myriad of available synthons, substituted phenylpiperazine derivatives have emerged as a cornerstone for the construction of numerous targeted therapies. This guide provides an in-depth technical comparison of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate with its key alternatives. The insights presented herein are grounded in established mechanistic principles and supported by experimental data from the literature, aimed at empowering researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.
The Central Role of Substituted Piperazinyl Benzoates in Kinase Inhibitor Synthesis
The 4-(4-methylpiperazin-1-yl)benzoyl moiety is a privileged scaffold found in a number of blockbuster kinase inhibitors, including imatinib and lapatinib. This structural motif often serves as a key pharmacophore, engaging in crucial interactions within the ATP-binding pocket of target kinases. The synthesis of these complex molecules typically involves the coupling of this piperazine-containing fragment with a heterocyclic core. The efficiency of this coupling reaction is paramount and is heavily influenced by the nature of the starting materials.
This compound represents a pre-functionalized building block where the piperazine moiety is already installed on the aromatic ring. This approach offers the advantage of introducing the piperazine group early in the synthesis, potentially simplifying the overall synthetic route. However, the performance of this building block must be critically evaluated against alternative strategies, primarily those involving the late-stage introduction of the piperazine via a nucleophilic aromatic substitution (SNAr) reaction.
Comparative Analysis of Synthetic Strategies
The principal reaction at the heart of this comparison is the Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamental to the synthesis of a wide array of pharmaceutical agents. The core of our analysis will therefore focus on the factors governing the efficiency of this reaction when employing different building blocks.
Strategy 1: Utilizing the Pre-formed this compound
This strategy involves the direct use of the title compound in a subsequent reaction, typically an amidation or ester hydrolysis followed by amide bond formation.
Conceptual Workflow:
Figure 1: Synthetic approach using the pre-formed building block.
Advantages:
-
Convergent Synthesis: This approach can lead to a more convergent overall synthesis, potentially reducing the number of linear steps.
-
Simplified Final Steps: The complex piperazine moiety is introduced early, simplifying the final coupling and purification steps.
Disadvantages:
-
Limited Availability and Higher Cost: As a more specialized building block, it may be less readily available and more expensive than its simpler precursors.
-
Potential for Side Reactions in Downstream Steps: The presence of the reactive piperazine nitrogen can complicate subsequent chemical transformations if not properly protected.
Strategy 2: Late-Stage SNAr with Simpler Building Blocks
This is a more common and flexible approach where the piperazine moiety is introduced towards the end of the synthesis by reacting N-methylpiperazine with an activated halo-benzoate derivative. Here, we will compare the performance of different leaving groups on the benzoate ring.
Conceptual Workflow:
Figure 2: Late-stage SNAr approach with alternative building blocks.
The Critical Role of the Leaving Group in SNAr Reactions
In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. The nature of the leaving group itself also plays a crucial role in the reaction kinetics.
A well-established principle in SNAr reactions is the "element effect," which dictates the order of leaving group ability. For activated aryl halides, the typical reactivity order is F > Cl > Br > I .[1][2][3] This is counterintuitive when compared to SN2 reactions, where iodide is the best leaving group. In SNAr, the high electronegativity of fluorine strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[4] Since the departure of the leaving group is not the rate-limiting step, the strength of the carbon-halogen bond is less important than the rate of the initial attack.[4]
Experimental Data and Comparative Performance
While a direct, published head-to-head comparison of all possible precursors for this compound under identical conditions is scarce, we can synthesize a comparative analysis from process chemistry literature for structurally related compounds, such as key intermediates for lapatinib and imatinib.
| Building Block | Nucleophile | Typical Conditions | Reported Yield | Key Considerations | Reference |
| Methyl 3,4-Dichlorobenzoate | N-Methylpiperazine | High temperature (e.g., >130°C), polar aprotic solvent (e.g., DMF, NMP), base (e.g., K₂CO₃) | Moderate to Good (Can be variable) | Requires forcing conditions due to the lower reactivity of chlorine as a leaving group compared to fluorine. Potential for side reactions and purification challenges. | [5] |
| Methyl 3-Chloro-4-fluorobenzoate | N-Methylpiperazine | Milder conditions than dichlorobenzoate (e.g., 80-120°C), polar aprotic solvent, base | Good to Excellent (Often >90%) | Fluorine's higher reactivity as a leaving group in SNAr allows for lower reaction temperatures and shorter reaction times, leading to cleaner reactions and higher yields. | [1][2][6] |
| α-Chloro-p-toluic acid | N-Methylpiperazine | Reflux in ethanol for extended periods (e.g., 16 hours) | Can be problematic, with significant impurity formation (30-40% of a quaternary salt) | This is a different type of substitution (on a benzylic carbon), but illustrates an alternative route to a similar core structure. It highlights the challenges of side reactions. | [7] |
Causality Behind Experimental Choices:
The choice of a fluoro-substituted precursor over a chloro-substituted one in process development is a direct consequence of the principles of SNAr. The enhanced electrophilicity of the carbon attached to the fluorine atom accelerates the rate-determining nucleophilic attack by the piperazine. This allows for the use of milder reaction conditions, which in turn minimizes the formation of impurities and simplifies the work-up and purification process. For large-scale industrial synthesis, these factors are critical for ensuring a robust, reproducible, and cost-effective process.
Case Study: Synthesis of a Key Imatinib Intermediate
The synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid, a key precursor to the anticancer drug Imatinib, provides valuable insights. One patented method describes the reaction of α-chloro-p-toluic acid with N-methylpiperazine.[7] This reaction, while conceptually straightforward, is reported to be challenging, with the formation of a significant amount of a quaternary salt impurity (30-40%).[7] This necessitates a more complex purification procedure to obtain the desired product in high purity.
An alternative and often preferred industrial route would involve an SNAr reaction on a suitably activated benzoic acid derivative, which would likely offer better control over the reaction and higher purity of the final product.
Experimental Protocols
Representative Protocol for SNAr with a Fluoro-Substituted Benzoate
This protocol is a generalized representation based on common practices in the synthesis of similar compounds.
Reaction: Methyl 3-chloro-4-fluorobenzoate + N-Methylpiperazine → this compound
-
To a stirred solution of Methyl 3-chloro-4-fluorobenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) is added N-methylpiperazine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
The reaction mixture is heated to 80-120°C and monitored by TLC or LC-MS until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to afford the pure this compound.
Conclusion and Recommendations
The choice of a building block for the synthesis of complex molecules like kinase inhibitors is a multi-faceted decision that balances cost, availability, reactivity, and the overall efficiency of the synthetic route.
-
For Versatility and Process Optimization: Methyl 3-chloro-4-fluorobenzoate stands out as a superior building block for the late-stage introduction of the N-methylpiperazine moiety. The higher reactivity of the fluorine atom as a leaving group in SNAr reactions allows for milder conditions, shorter reaction times, and generally higher yields and purities compared to its dichloro- counterpart. This makes it an ideal choice for process development and large-scale manufacturing where efficiency and robustness are paramount.
-
For Rapid, Convergent Synthesis: The direct use of This compound can be a viable option, particularly in a discovery setting where speed is a priority and the cost of the building block is less of a concern. However, potential challenges with downstream reactivity and the higher initial cost should be considered.
References
- WO2014170910A1 - Process for the preparation of lapatinib - Google Patents. (n.d.).
-
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. (2019). Retrieved January 27, 2026, from [Link]
- WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents. (n.d.).
-
Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (n.d.). Retrieved January 27, 2026, from [Link]
-
Assessing a sustainable manufacturing route to lapatinib - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00267A. (2022). Retrieved January 27, 2026, from [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Retrieved January 27, 2026, from [Link]
-
New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed Central. (2024). Retrieved January 27, 2026, from [Link]
-
A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib | Request PDF - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC - NIH. (n.d.). Retrieved January 27, 2026, from [Link]
-
Practical synthesis of lapatinib - 中国药科大学学报. (n.d.). Retrieved January 27, 2026, from [Link]
-
(PDF) A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). (n.d.). Retrieved January 27, 2026, from [Link]
-
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube. (2023). Retrieved January 27, 2026, from [Link]
-
Practical synthesis of lapatinib - ResearchGate. (n.d.). Retrieved January 27, 2026, from [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - MDPI. (2022). Retrieved January 27, 2026, from [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.). Retrieved January 27, 2026, from [Link]
-
Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents - Semantic Scholar. (n.d.). Retrieved January 27, 2026, from [Link]
-
Strategic Intermediates: 2026 Insights into 4-[(4-Methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride - Eastfine. (2026). Retrieved January 27, 2026, from [Link]
Sources
- 1. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride - Google Patents [patents.google.com]
A Comprehensive Guide to Confirming the Purity of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate: A Comparative Analysis for Drug Development Professionals
In the intricate landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For compounds such as Methyl 3-Chloro-4-(4-methylpiperazino)benzoate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), rigorous purity confirmation is paramount. This guide provides an in-depth, technically-grounded framework for assessing the purity of this compound, comparing its analytical profile with relevant alternatives, and offering insights into the causal relationships behind the chosen experimental methodologies.
The Criticality of Purity in Pharmaceutical Intermediates
This compound serves as a crucial intermediate in the synthesis of a number of therapeutic agents.[1] Impurities, which can be residual starting materials, by-products of the synthesis, or degradation products, can have significant consequences.[2] They may lead to the formation of undesired side products in subsequent synthetic steps, potentially impacting the final API's stability, bioavailability, and toxicity profile. Therefore, a multi-faceted analytical approach is not just recommended but essential to ensure the identity and purity of each batch.
A Multi-Pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to definitively confirm the purity of a complex organic molecule. A robust and self-validating system employs a combination of chromatographic and spectroscopic methods to provide orthogonal information, leaving no stone unturned. The following sections detail the recommended analytical workflow for this compound.
Caption: Overall workflow for the comprehensive purity confirmation of this compound.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity determination, offering high-resolution separation of the main compound from potential impurities.[3] For aromatic amines and related structures, a reverse-phase method is typically the most effective.[4]
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) provides excellent separation for this class of compounds.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of both polar and non-polar impurities. A typical gradient might be:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a low percentage of Solvent B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over 20-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance, typically around 254 nm for the benzoate chromophore.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Data Interpretation and Acceptance Criteria
| Parameter | Expected Result | Acceptance Criteria | Rationale |
| Retention Time | Consistent with a reference standard (if available) or historical data. | ± 2% of the expected retention time. | Ensures correct identification of the main peak. |
| Purity (Area %) | > 99.5% | ≥ 99.0% | A high percentage area indicates a low level of detectable impurities.[1] |
| Peak Tailing Factor | 0.8 - 1.5 | 0.8 - 1.5 | A symmetrical peak shape is indicative of good chromatographic performance and the absence of co-eluting impurities. |
| Resolution | > 2.0 between the main peak and the closest impurity peak. | ≥ 1.5 | Ensures baseline separation of the analyte from potential impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation and can reveal the presence of impurities that may not be easily detected by HPLC.[5]
Experimental Protocol: NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[5]
-
Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. For more detailed structural elucidation, 2D NMR experiments like COSY and HSQC can be employed.
Expected ¹H and ¹³C NMR Spectral Data (Predicted)
-
¹H NMR:
-
Aromatic protons (benzoate ring): Multiple signals in the range of δ 7.0-8.0 ppm.
-
Methyl ester protons (-OCH₃): A singlet around δ 3.8-3.9 ppm.
-
Piperazine ring protons (-CH₂-): Multiple signals in the range of δ 2.5-3.5 ppm.
-
Methyl group on piperazine (-NCH₃): A singlet around δ 2.3-2.4 ppm.
-
-
¹³C NMR:
-
Carbonyl carbon (C=O): A signal around δ 165-170 ppm.
-
Aromatic carbons: Multiple signals in the range of δ 110-160 ppm.
-
Methyl ester carbon (-OCH₃): A signal around δ 52 ppm.
-
Piperazine ring carbons (-CH₂-): Signals in the range of δ 45-55 ppm.
-
Methyl group on piperazine (-NCH₃): A signal around δ 46 ppm.
-
Note: The exact chemical shifts will be influenced by the solvent and the presence of substituents. The integration of the proton signals should correspond to the number of protons in each environment.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used for both identification and the characterization of impurities.[6]
Experimental Protocol: MS
-
Instrumentation: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer is suitable.
-
Sample Introduction: The sample can be introduced directly via infusion or through an LC-MS system.
-
Ionization Mode: Positive ion mode is typically used to generate the protonated molecule [M+H]⁺.
-
Analysis: Acquire a full scan mass spectrum to determine the molecular weight. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern.
Expected Mass Spectral Data
| Parameter | Expected Result | Rationale |
| Molecular Ion Peak [M+H]⁺ | m/z corresponding to the calculated molecular weight of the protonated molecule. | Confirms the molecular formula of the compound. |
| Isotopic Pattern | Presence of a characteristic M+2 peak with an intensity of approximately one-third of the M peak. | The presence of a chlorine atom results in a distinctive isotopic pattern.[7] |
| Fragmentation Pattern | Characteristic fragments corresponding to the cleavage of the ester, piperazine ring, and the bond between the aromatic ring and the piperazine moiety.[6] | Provides structural confirmation and can help in identifying related impurities. |
Elemental Analysis: The Fundamental Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and halogens in the molecule. This technique is a fundamental check of purity and empirical formula confirmation.
Experimental Protocol: Elemental Analysis
-
Instrumentation: A CHNX elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample is combusted in a high-temperature furnace.
-
Detection: The resulting gases (CO₂, H₂O, N₂, and HX) are separated and quantified by a thermal conductivity detector.
Acceptance Criteria
The experimentally determined percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₃H₁₇ClN₂O₂).
Comparison with Alternatives
In drug development, it is often valuable to compare the properties of a lead intermediate with potential alternatives. Two plausible alternatives to this compound could be Methyl 3-fluoro-4-(4-methylpiperazino)benzoate and Methyl 3-bromo-4-(4-methylpiperazino)benzoate . The choice of halogen can influence reactivity, metabolic stability, and patentability.
Caption: Logical relationship for comparing the target compound with its alternatives.
Comparative Data Table
| Feature | This compound | Methyl 3-Fluoro-4-(4-methylpiperazino)benzoate | Methyl 3-Bromo-4-(4-methylpiperazino)benzoate |
| Molecular Weight | 272.75 g/mol | 256.29 g/mol | 317.20 g/mol |
| Typical HPLC Purity | ≥ 99.0% | ≥ 99.0% | ≥ 99.0% |
| Key NMR Feature | No distinctive coupling to halogen. | Characteristic C-F and H-F coupling constants. | Potential for line broadening of adjacent protons. |
| MS Isotopic Pattern | M+2 peak (~33% intensity) | No significant M+2 peak. | M+2 peak (~98% intensity) |
| Reactivity | Moderately reactive C-Cl bond. | Less reactive C-F bond. | More reactive C-Br bond. |
| Potential Impurities | Isomers from incomplete regioselectivity in chlorination. | Isomers from incomplete regioselectivity in fluorination. | Isomers from incomplete regioselectivity in bromination. |
| Cost Consideration | Generally cost-effective starting materials. | Fluorinating agents can be more expensive. | Brominating agents are readily available. |
The choice of intermediate will ultimately depend on the specific requirements of the synthetic route and the desired properties of the final API. The fluoro-substituted analogue may offer greater metabolic stability, while the bromo-substituted compound could provide enhanced reactivity for certain cross-coupling reactions.
Conclusion
The confirmation of purity for a pharmaceutical intermediate like this compound is a rigorous, multi-step process that relies on the synergistic application of various analytical techniques. By employing a well-designed workflow encompassing HPLC, NMR, MS, and elemental analysis, researchers and drug development professionals can confidently ascertain the quality of this critical building block. This comprehensive approach not only ensures compliance with regulatory standards but also safeguards the integrity and safety of the final pharmaceutical product.
References
-
NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
Hua, Z., et al. (n.d.). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. Retrieved from [Link]
-
Arkat USA. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
-
Sartorius. (n.d.). Fine & Specialty Chemicals. Retrieved from [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
-
Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-732. Retrieved from [Link]
- Google Patents. (n.d.). CN101434545A - Method for preparing methyl p-chloromethyl benzoate.
-
Diplomata Comercial. (n.d.). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Retrieved from [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2010, February 1). LCGC North America. Retrieved from [Link]
-
Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]
-
RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. Retrieved from [Link]
-
Moravek, Inc. (n.d.). How Important Is Chemical Purity In The Pharmaceutical Industry?. Retrieved from [Link]
-
Wikimedia Commons. (n.d.). An approach to the metrologically sound traceable assessment of the chemical purity of organic reference materials. Retrieved from [Link]
-
Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]
-
ChemRxiv. (2023, November 14). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
National Institutes of Health. (2023, November 2). Perspective on halogenated organic compounds. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Synthesis and biological activity of new 3- chloro-4-(3-substituted phenyl)-1-(5-((2- methyl-1H-benzo[d]imidazol-1-yl) methyl)-1, 3, 4-thiadiazol-2-yl) azetidin-2-one. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
ResearchGate. (2025, August 7). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 1). Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
Chromatography Online. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]
-
Specialty Impurity Standards in 2025: A Practical Guide for R&D and QC Laboratories. (2025, September 6). LinkedIn. Retrieved from [Link]
-
National Institutes of Health. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
BuyersGuideChem. (n.d.). Methyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]
Sources
- 1. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. moravek.com [moravek.com]
- 3. Making sure you're not a bot! [helda.helsinki.fi]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Crystallographic Guide to Methyl 3-Chloro-4-(4-methylpiperazino)benzoate Derivatives
This guide provides an in-depth comparative analysis of the X-ray crystallography of methyl 3-chloro-4-(4-methylpiperazino)benzoate derivatives. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to elucidate the structural nuances of this important class of molecules. We will explore the synthesis, crystallization, and detailed structural analysis, including conformational preferences and intermolecular interactions, using closely related analogues as exemplary case studies.
Introduction: The Significance of Piperazine-Containing Scaffolds
Piperazine and its derivatives are ubiquitous structural motifs in medicinal chemistry, found in a wide array of therapeutic agents due to their favorable pharmacokinetic properties and ability to engage with various biological targets.[1][2] The conformational flexibility of the piperazine ring, which can adopt chair, boat, and twisted-boat conformations, is crucial to its biological activity, influencing how a molecule fits into a receptor's binding pocket.[2][3][4] Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions in the solid state through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design and the development of stable, effective pharmaceutical formulations.[5][6]
This guide will use the crystallographic data of two closely related compounds, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate (Compound II) and 4-methylpiperazin-1-ium 4-iodobenzoate (Compound III) , as a foundation for a detailed comparative analysis.[7] While not the exact title compound, these structures provide excellent models for understanding the conformational behavior of the 4-methylpiperazine moiety and its interactions with substituted benzoates, offering valuable insights applicable to the broader class of derivatives.
Experimental Workflow: From Synthesis to Structure
A comprehensive crystallographic study begins with the synthesis of the target compound and culminates in the detailed analysis of its crystal structure. The following sections delineate the typical experimental pipeline, emphasizing the rationale behind each step.
Part 1: Synthesis of this compound Derivatives
The synthesis of the title compound and its derivatives can be achieved through a nucleophilic aromatic substitution reaction, followed by esterification. A general synthetic route is outlined below.
Protocol 1: Two-Step Synthesis
-
Nucleophilic Aromatic Substitution: React 3,4-dichlorobenzoic acid with N-methylpiperazine in the presence of a base (e.g., K₂CO₃) and a suitable solvent (e.g., DMF or DMSO) at an elevated temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the intermediate product, 3-chloro-4-(4-methylpiperazino)benzoic acid, is isolated and purified.
-
Fischer Esterification: The purified carboxylic acid is then esterified by refluxing with methanol in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid.[8][9][10] The resulting methyl ester, this compound, is then purified by column chromatography or recrystallization.[1][8]
The choice of reagents and reaction conditions is critical. The use of a strong base in the first step facilitates the displacement of the chlorine atom at the 4-position, which is activated by the electron-withdrawing carboxylic acid group. The acid catalyst in the esterification step protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[8]
Part 2: Crystallization Strategies for Small Organic Molecules
Obtaining high-quality single crystals suitable for SCXRD analysis is often the most challenging step.[5] The selection of an appropriate crystallization technique is crucial and often requires screening various solvents and conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
The choice of solvent is paramount. Ideal solvents should exhibit moderate solubility for the compound and have a suitable boiling point for the chosen technique. A systematic screening of different solvents and solvent mixtures is often necessary to identify optimal crystallization conditions.
Part 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure of the molecule.[6]
Experimental Protocol for SCXRD:
-
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters.
The workflow for a typical SCXRD experiment is illustrated in the following diagram:
Caption: Experimental workflow for X-ray crystallography.
Comparative Structural Analysis
The following sections present a comparative analysis of the crystallographic data for 4-methylpiperazin-1-ium 3,5-dinitrobenzoate (Compound II) and 4-methylpiperazin-1-ium 4-iodobenzoate (Compound III) .[7]
Crystallographic Data Comparison
A summary of the key crystallographic parameters for the two compounds is presented in the table below.
| Parameter | 4-methylpiperazin-1-ium 3,5-dinitrobenzoate (II) | 4-methylpiperazin-1-ium 4-iodobenzoate (III) |
| Chemical Formula | C₅H₁₃N₂⁺ · C₇H₃N₂O₆⁻ | C₅H₁₃N₂⁺ · C₇H₄IO₂⁻ |
| Formula Weight ( g/mol ) | 312.29 | 348.17 |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 7.8023 (6) | 6.2418 (4) |
| b (Å) | 10.3920 (8) | 9.5465 (8) |
| c (Å) | 10.4770 (8) | 12.5346 (9) |
| α (°) | 73.578 (8) | 110.708 (8) |
| β (°) | 74.289 (8) | 90.235 (5) |
| γ (°) | 71.828 (7) | 101.559 (6) |
| Volume (ų) | 758.49 (11) | 682.19 (9) |
| Z | 2 | 2 |
| Calculated Density (g/cm³) | 1.367 | 1.695 |
| R-factor (%) | 4.4 | 2.0 |
Data sourced from Acta Crystallographica Section E: Structure Reports Online, 2015, 71, o637-o642.[7]
The data reveals that both compounds crystallize in the triclinic system with the P-1 space group, indicating a center of inversion. The unit cell dimensions and angles differ significantly, which is expected due to the different benzoate anions.
Conformational Analysis of the 4-Methylpiperazinium Cation
In both crystal structures, the piperazinium ring of the 4-methylpiperazinium cation adopts a stable chair conformation .[7] This is the most common and lowest energy conformation for piperazine rings, minimizing steric strain.[2][3][4] The methyl group is found in an equatorial position, which is sterically more favorable than the axial position.
The conformation of the piperazine ring is a critical determinant of the overall molecular shape and its ability to interact with other molecules. The prevalence of the chair conformation in these structures provides a strong indication that derivatives of this compound are also likely to exhibit this preferred conformation.
Analysis of Intermolecular Interactions with Hirshfeld Surfaces
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice.[11] It maps the regions of space where the electron density of a molecule dominates over the electron density of the surrounding molecules.
The following diagram illustrates the concept of Hirshfeld surface analysis for identifying intermolecular contacts.
Caption: Workflow for Hirshfeld surface analysis.
In the crystal structures of Compounds II and III, the primary intermolecular interactions are strong N-H···O hydrogen bonds between the piperazinium cations and the carboxylate groups of the benzoate anions.[7] These hydrogen bonds are the dominant forces responsible for the formation of the crystal lattice.
-
In Compound II , the molecules are connected into layers by N-H···O hydrogen bonds. These layers are further linked by weaker C-H···O interactions.[7]
-
In Compound III , the molecules are also linked by N-H···O hydrogen bonds, as well as C-H···π interactions, forming layers. A notable difference is the presence of C-I···N halogen bonding , which links the layers into a three-dimensional network.[7]
The presence of different substituents on the benzoate anion (dinitro vs. iodo) leads to distinct patterns of intermolecular interactions, highlighting the significant influence of these substituents on the crystal packing. This underscores the importance of a detailed crystallographic analysis for each derivative to understand its unique solid-state properties.
Conclusion
This guide has provided a comprehensive overview of the X-ray crystallography of this compound derivatives, using closely related compounds as illustrative examples. The key takeaways for researchers in this field are:
-
Synthesis and Crystallization are Crucial: The successful crystallographic analysis hinges on the ability to synthesize high-purity compounds and grow high-quality single crystals. A systematic approach to screening crystallization conditions is essential.
-
Conformation is Key: The piperazine ring predominantly adopts a chair conformation, which is a critical piece of structural information for molecular modeling and drug design.
-
Intermolecular Interactions Dictate Packing: The nature and pattern of intermolecular interactions, particularly hydrogen bonding, are the primary determinants of the crystal packing. Substituents on the benzoate ring can introduce additional interactions, such as halogen bonding, significantly influencing the crystal lattice.
-
Comparative Analysis is Powerful: By comparing the crystal structures of different derivatives, researchers can gain valuable insights into structure-property relationships, which can guide the design of new molecules with desired solid-state characteristics.
The methodologies and comparative analyses presented in this guide provide a robust framework for the crystallographic investigation of this important class of compounds, ultimately contributing to the development of new and improved pharmaceutical agents.
References
-
Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational Polymorphism. Chemical Reviews, 114(4), 2170–2191. [Link]
-
Fein, K. C., Lamson, N. G., & Whitehead, K. A. (2017). Structure–Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. Pharmaceutical Research, 34(6), 1320–1329. [Link]
- Fox, M. A., & Whitesell, J. K. (2004). Organic Chemistry. Jones & Bartlett Learning.
- Glusker, J. P., & Trueblood, K. N. (1985). Crystal Structure Analysis: A Primer. Oxford University Press.
-
Rincón, D. A., Zaorska, E., & Malinska, M. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega, 11(1), 2221-2234. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm, 11(1), 19-32. [Link]
-
Neves, G., Antonio, C. B., Betti, A. H., Pranke, M. A., Fraga, C. A. M., Barreiro, E. J., Noël, F., & Rates, S. M. K. (2013). New Insights into Pharmacological Profile of LASSBio-579, a Multi-Target N-Phenyl-piperazine Derivative Active on Animal Models of Schizophrenia. Behavioural Brain Research, 237, 86–95. [Link]
- Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry. John Wiley & Sons.
-
Madan, T., & Kakkar, A. P. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research, 18(6), 859–866. [Link]
-
Turska-Kmieć, A., Kmieć, M., & Wolska, I. (2015). Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 7), o637–o642. [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. youtube.com [youtube.com]
- 10. prepchem.com [prepchem.com]
- 11. 间氯苯甲酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
Navigating the Synthesis and Handling of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling Methyl 3-Chloro-4-(4-methylpiperazino)benzoate. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in the chemical's structural components to ensure your safety and the integrity of your research.
Understanding the Hazard Profile: A Triad of Chemical Functionalities
This compound is a compound without a readily available, specific Safety Data Sheet (SDS). Therefore, a comprehensive understanding of its potential hazards must be derived from its constituent parts: a substituted benzoate, a piperazine derivative, and a chlorinated aromatic compound. This analytical approach allows us to anticipate its toxicological profile and establish robust safety protocols.
The presence of the chloro- group on the aromatic ring suggests that the compound may be irritating to the skin and eyes. GHS data for the closely related compound, Methyl 3-chloro-4-methylbenzoate, indicates it causes skin and serious eye irritation, and may cause respiratory irritation. The piperazine moiety introduces the potential for respiratory sensitization, a known risk with some piperazine derivatives. Finally, chlorinated aromatic compounds as a class are recognized for their potential persistence in the environment.
| Structural Component | Anticipated Hazards | Primary Routes of Exposure |
| Substituted Benzoate | Skin Irritation, Eye Irritation | Dermal, Ocular |
| Piperazine Derivative | Respiratory Sensitization, Skin Irritation | Inhalation, Dermal |
| Chlorinated Aromatic | Potential for Persistence, Irritation | Inhalation, Dermal |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following recommendations are based on a comprehensive risk assessment derived from its chemical structure.
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles are essential when working with solutions or during transfers where splashing is possible.
-
Face Shield: A full-face shield should be worn over safety glasses or goggles during procedures with a high risk of splashing or aerosol generation.
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider heavier-duty nitrile or butyl rubber gloves. Always inspect gloves for tears or punctures before use and change them frequently.
-
Lab Coat: A standard cotton lab coat is the minimum requirement. For larger quantities or procedures with a high splash potential, a chemically resistant apron over the lab coat is recommended.
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.
Respiratory Protection:
Due to the potential for respiratory irritation and sensitization from the piperazine moiety, respiratory protection is a critical consideration.
-
For Solid Handling: When handling the powdered form of the compound, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of dust particles.
-
For Volatile Conditions or Aerosol Generation: If the compound is heated, aerosolized, or handled in a poorly ventilated area, a half-mask respirator with organic vapor cartridges and P100 particulate filters is recommended. All respirator users must be fit-tested and trained in accordance with their institution's respiratory protection program.
Operational Plan: From Weighing to Work-up
A clear, step-by-step operational plan minimizes the risk of exposure and ensures the experiment's smooth execution.
Step-by-Step Handling Protocol:
-
Preparation: Before entering the laboratory, ensure you have reviewed the safety information for all chemicals involved in the procedure. Don the appropriate PPE as outlined above.
-
Weighing: All weighing of the solid compound must be conducted in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne particles.
-
Dissolution and Reaction: The dissolution of the compound and all subsequent reaction steps should be performed in a certified chemical fume hood. Ensure the sash is at the appropriate height to maximize containment.
-
Work-up and Purification: Aqueous work-ups and solvent extractions should be carried out in the fume hood. Be mindful of potential pressure build-up during extractions. Purification steps, such as column chromatography, should also be performed in a well-ventilated area or within the fume hood.
-
Analysis: Prepare samples for analysis in the fume hood.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1]
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response Plan:
For a minor spill (a few grams of solid or a few milliliters of a dilute solution), trained laboratory personnel can typically manage the cleanup.
-
Alert: Immediately alert others in the vicinity.
-
Contain: For liquid spills, create a dike around the spill using an absorbent material like vermiculite or sand. For solid spills, gently cover the material to prevent it from becoming airborne.
-
Absorb: Absorb liquids with an inert material.
-
Collect: Carefully scoop the absorbed material and spilled solid into a clearly labeled, sealed container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
Dispose: Dispose of all contaminated materials, including gloves and absorbent pads, as hazardous waste.
For a major spill, evacuate the area immediately and contact your institution's emergency response team.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Solid Waste: Collect all solid waste, including contaminated consumables, in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a designated chlorinated waste container. Do not mix with non-chlorinated waste streams.
-
Sharps: Any needles or other sharps used in the handling of this compound must be disposed of in a designated sharps container.
All waste must be disposed of through your institution's hazardous waste management program. Ensure that all waste containers are properly labeled with the full chemical name and associated hazards.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its potential hazards, derived from its chemical structure. By implementing the robust PPE, operational, and emergency procedures outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Remember that a proactive approach to safety is the cornerstone of innovative and responsible research.
References
-
PubChem. (n.d.). Methyl 3-chloro-4-methylbenzoate. Retrieved from [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Methyl Benzoate. Retrieved from [Link]
- Fisher Scientific. (2011). Material Safety Data Sheet: Methyl benzoate. Retrieved from a publicly available version of the MSDS.
-
National University of Singapore. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
